molecular formula C14H28O8S B15543894 MS-PEG4-t-butyl ester

MS-PEG4-t-butyl ester

Numéro de catalogue: B15543894
Poids moléculaire: 356.43 g/mol
Clé InChI: QEQPZKCBLSKCJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MS-PEG4-t-butyl ester is a useful research compound. Its molecular formula is C14H28O8S and its molecular weight is 356.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H28O8S

Poids moléculaire

356.43 g/mol

Nom IUPAC

tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3

Clé InChI

QEQPZKCBLSKCJH-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to MS-PEG4-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-PEG4-t-butyl ester is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, proteomics, and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its effective implementation in research and development settings.

Introduction

This compound, systematically named 1-(tert-butoxycarbonyl)-15-mesyloxy-3,6,9,12-tetraoxapentadecane, is a versatile chemical tool designed for the covalent linkage of molecules. Its structure incorporates three key functional elements:

  • A Mesylate (Ms) Group: A methanesulfonyl ester that acts as an excellent leaving group in nucleophilic substitution reactions, particularly with primary and secondary amines.

  • A Tetraethylene Glycol (PEG4) Spacer: A hydrophilic polyethylene glycol chain composed of four ethylene glycol units. This spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of biotherapeutics.[1][2]

  • A t-butyl Ester Group: A protecting group for a terminal carboxylic acid. The tert-butyloxycarbonyl (Boc) group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal a free carboxylic acid, which can then be used for further conjugation.[3]

This unique combination of a reactive mesylate, a solubilizing PEG spacer, and a protected carboxylate makes this compound an ideal reagent for multi-step bioconjugation strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its closely related tosylate analog, Tos-PEG4-t-butyl ester, are presented in Table 1.

PropertyThis compoundTos-PEG4-t-butyl esterReference(s)
Molecular Formula C16H32O9SC20H32O8S[4][5]
Molecular Weight 400.49 g/mol 432.53 g/mol [4][5]
CAS Number 870487-48-2217817-01-1[4][5]
Appearance Not specified (typically an oil or solid)Not specified (typically an oil or solid)
Purity ≥95%≥95%[4][5]
Solubility Soluble in water, DMSO, DCM, DMFSoluble in water, DMSO, DCM, DMF[3]
Storage Conditions -20°C for long-term storage2-8°C[4][5]

Synthesis of this compound and Analogs

Synthesis of Tos-PEG4-t-butyl ester:

A common synthetic route involves the reaction of 3-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester with p-toluenesulfonyl chloride in the presence of a base like pyridine.[5]

  • Reactants: 3-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester, p-toluenesulfonyl chloride, pyridine.

  • Solvent: Hexane, ethyl acetate, or acetonitrile can be used as the reaction solvent.[5]

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Purification: The final product is purified using standard chromatographic techniques.

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential conjugation reactions. Below are detailed protocols for the key steps.

Conjugation of this compound to a Primary Amine

This protocol describes the reaction of the mesylate group with a primary amine, for instance, on a protein or a small molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the amine-containing molecule in the anhydrous solvent in the reaction vessel.

  • Add 3 equivalents of the tertiary amine base to the solution.

  • In a separate vial, dissolve 1.1 equivalents of this compound in the anhydrous solvent.

  • Slowly add the this compound solution to the stirred solution of the amine-containing molecule under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.

  • Upon completion, the reaction mixture can be quenched by the addition of a small amount of water.

  • The crude product is then purified by a suitable method such as preparative HPLC or size-exclusion chromatography for proteins.

Deprotection of the t-butyl Ester

This protocol details the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

  • PEGylated conjugate with a t-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the t-butyl ester-protected PEGylated conjugate in DCM in the reaction vessel.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

  • The resulting deprotected product, often as a TFA salt, can be used directly in the next step or further purified. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[6]

Applications in Drug Development

This compound is a valuable tool in the development of complex therapeutics like ADCs and PROTACs, where precise control over the linker chemistry is crucial.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG4 spacer of this compound can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][2]

The general workflow for constructing an ADC using this compound is as follows:

  • Conjugation of the mesylate group of the linker to a nucleophilic residue on the antibody, such as a lysine.

  • Deprotection of the t-butyl ester to reveal the carboxylic acid.

  • Activation of the carboxylic acid (e.g., to an NHS ester) and subsequent conjugation to an amine-functionalized cytotoxic payload.

The stability of ADCs in plasma is a critical parameter. LC-MS methods are commonly used to assess changes in the DAR over time, providing a measure of linker stability.[6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length and composition are critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[8]

This compound can be used to synthesize PROTACs by sequentially attaching the POI ligand and the E3 ligase ligand. For example, the mesylate end can be reacted with an amine on one ligand, followed by deprotection of the t-butyl ester and coupling of the resulting carboxylic acid to an amine on the second ligand.

A key application of PROTACs is in the degradation of proteins that are considered "undruggable" by traditional inhibitors. An example is the degradation of the transcriptional regulator Bromodomain-containing protein 4 (BRD4), which is a target in oncology.[7]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts discussed in this guide.

Bioconjugation_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling Molecule_A Amine-containing Molecule (R-NH2) Conjugate_1 R-NH-PEG4-t-butyl ester Molecule_A->Conjugate_1 + Linker (Base, Solvent) Linker This compound Conjugate_2 R-NH-PEG4-COOH Conjugate_1->Conjugate_2 + Acid (TFA) in DCM Final_Conjugate R-NH-PEG4-CO-NH-R' Conjugate_2->Final_Conjugate + Molecule B (EDC, NHS) Molecule_B Amine-containing Molecule (R'-NH2)

General bioconjugation workflow using this compound.

PROTAC_Mechanism cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (e.g., BRD4) PROTAC PROTAC (with PEG4 linker) POI->PROTAC PROTAC->PROTAC recycled E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ub_POI Ubiquitinated Target Protein E3_Ligase->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by E2 E2 Ub-conjugating enzyme E2->E3_Ligase transfers Ub Ub Ubiquitin Ub->E2 Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

PROTAC-mediated degradation of a target protein.

Quantitative Data

ConditionReagent(s)Stability of Sulfonate EstersReference(s)
Mildly Reducing NaBH4Generally stable[1]
Strongly Reducing Zinc (Zn)Trichloroethyl (TCE) sulfonates are cleaved[1]
Moderately Acidic TFA (room temp, 16h)Isopropyl esters are labile; others generally stable[1]
Basic (Nucleophilic) 20% Piperidine in DMFn-Butyl and TCE esters are cleaved; TFE, Phenyl, Neopentyl esters are stable[1]

The incorporation of PEG linkers has been shown to significantly improve the pharmacokinetic profiles of bioconjugates in vivo, leading to a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[9]

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and sequential assembly of complex biomolecules. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and visualizations of its role in advanced therapeutic modalities such as ADCs and PROTACs. The continued development and application of such sophisticated linkers will undoubtedly play a crucial role in the advancement of next-generation targeted therapies.

References

An In-depth Technical Guide to MS-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MS-PEG4-t-butyl ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical structure, physicochemical properties, synthesis, and functional applications, offering detailed experimental protocols and workflow visualizations to support its practical implementation in research and development.

Core Concepts: Chemical Structure and Properties

This compound, systematically named tert-butyl 1-(mesyloxy)-3,6,9,12-tetraoxapentadecan-15-oate, is a versatile molecule featuring a tetra-ethylene glycol (PEG4) spacer. This linker is functionalized with a methanesulfonyl (mesyl) group at one terminus and a tert-butyl ester protecting group at the other. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the tert-butyl ester provides a stable protection for the carboxylic acid, which can be selectively deprotected under acidic conditions.

The hydrophilic polyethylene glycol chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications. This property can improve the pharmacokinetic profiles of modified biomolecules by increasing their hydrodynamic volume and shielding them from enzymatic degradation.[1]

A visual representation of the chemical structure of this compound is presented below:

this compound Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C16H32O9S[2]
Molecular Weight 400.5 g/mol [2]
CAS Number 870487-48-2[2]
Purity Typically ≥95%[3]
Appearance Varies (often a liquid or oil)
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[4]
Storage Recommended storage at -20°C[3]

Synthesis and Functionalization: Experimental Protocols

The synthesis of this compound is typically achieved through the mesylation of a commercially available precursor, Hydroxy-PEG4-t-butyl ester (HO-PEG4-t-butyl ester). Following conjugation, the tert-butyl ester can be deprotected to reveal a terminal carboxylic acid, enabling further modification.

Synthesis of this compound

This protocol describes the conversion of the terminal hydroxyl group of HO-PEG4-t-butyl ester to a mesylate group.

Materials:

  • Hydroxy-PEG4-t-butyl ester (HO-PEG4-t-butyl ester)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for workup and purification

Methodology:

  • Dissolve Hydroxy-PEG4-t-butyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine or DIPEA (typically 1.5-2.0 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add methanesulfonyl chloride (typically 1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography.

Deprotection of the t-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to yield the free carboxylic acid.

Materials:

  • MS-PEG4-carboxylic acid-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and tubes (if precipitation is used)

Methodology:

  • Dissolve the this compound conjugate in a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • To precipitate the deprotected product, add cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.

Application in Bioconjugation: A Workflow for Protein Modification

This compound is a valuable tool for the PEGylation of biomolecules, such as proteins and peptides. The mesylate group can be displaced by nucleophilic side chains of amino acids, primarily the ε-amino group of lysine or the N-terminal α-amino group.

Experimental Protocol for Protein PEGylation

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) or Dialysis system for purification

  • Protein concentration assay kit

Methodology:

  • Prepare the protein solution in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-16 hours. The optimal time and temperature should be determined empirically for each specific protein.

  • Stop the reaction by adding the quenching buffer to consume any unreacted this compound.

  • Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.

  • Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.

Synthesis and Deprotection Workflow

G cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection of t-butyl Ester start HO-PEG4-t-butyl ester step1 Dissolve in Anhydrous DCM start->step1 step2 Add TEA/DIPEA at 0°C step1->step2 step3 Add MsCl dropwise step2->step3 step4 React for 12-16h step3->step4 step5 Purify via Column Chromatography step4->step5 product This compound step5->product start_dep This compound Conjugate dep_step1 Dissolve in TFA/DCM start_dep->dep_step1 dep_step2 React for 1-4h dep_step1->dep_step2 dep_step3 Remove TFA and Precipitate dep_step2->dep_step3 dep_product Deprotected Conjugate dep_step3->dep_product

Caption: Synthesis and deprotection workflow for this compound.

Bioconjugation Reaction Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products biomolecule Biomolecule (with -NH2 group) reaction Nucleophilic Substitution biomolecule->reaction linker This compound linker->reaction conjugate PEGylated Biomolecule reaction->conjugate leaving_group Mesylate Leaving Group reaction->leaving_group

References

An In-depth Technical Guide on the Role and Mechanism of PEG4-t-butyl ester Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound "MS-PEG4-t-butyl ester" represents a class of chemical tools critical to the synthesis of Proteolysis Targeting Chimeras (PROTACs), rather than a therapeutic agent with a direct biological mechanism of action. The "MS" designation is likely a supplier-specific prefix for a Mesylate (Ms) functional group, a common leaving group in organic synthesis[1]. This guide elucidates the mechanistic role of its core components—the tetraethylene glycol (PEG4) linker and the t-butyl ester protecting group—within the broader context of PROTAC-mediated protein degradation. We will detail the function of these components, their impact on PROTAC efficacy, relevant quantitative data, and the experimental protocols used for characterization.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system[2][3]. A PROTAC molecule consists of three essential parts: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two[2][4].

The linker is not a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the key ternary complex (POI-PROTAC-E3 ligase)[4][5][6]. The formation of a productive ternary complex is the foundational step for the subsequent ubiquitination and degradation of the target protein[5][7][8].

The Functional Mechanism of Core Components

The "this compound" molecule is a bifunctional linker building block. Its "mechanism of action" is chemical, enabling the synthesis and subsequent biological function of a complete PROTAC molecule.

PEG4 Linker: The Flexible Bridge

Polyethylene glycol (PEG) chains are among the most common linkers used in PROTAC design[9][10]. The PEG4 component, with its four ethylene glycol units, confers several advantageous properties:

  • Solubility and Permeability: The hydrophilic nature of the PEG linker enhances the aqueous solubility of the PROTAC, which is often necessary to counteract the hydrophobicity of the attached ligands. This can improve the molecule's overall pharmacokinetic profile[2][9][10]. While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt folded conformations that may shield polar surfaces, facilitating cell entry[11].

  • Ternary Complex Optimization: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex[6][]. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously[6]. Conversely, a linker that is too long can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination[6]. The PEG4 linker provides a specific length and rotational freedom that can be optimal for certain POI-E3 ligase pairs.

t-Butyl Ester: The Protective Group

The t-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis[13][14][15]. Its function is to temporarily mask the reactive carboxylic acid group to prevent it from participating in unwanted side reactions during the multi-step synthesis of the PROTAC[13].

  • Stability and Deprotection: The t-butyl ester is stable under a variety of reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid[15][16]. This free acid is then typically activated and coupled to an amine-containing ligand (either for the POI or the E3 ligase) to complete the PROTAC synthesis[2].

Mesylate (Ms) Group: The Reactive Handle

The "Ms" likely refers to a mesylate group (CH₃SO₂O-). In organic synthesis, mesylate is an excellent leaving group. This functionality allows the linker to be readily coupled to another part of the molecule, typically a nucleophile like an alcohol or an amine, during the PROTAC assembly process[1].

Signaling Pathway: The General PROTAC Mechanism of Action

While this compound does not directly modulate a signaling pathway, it is an essential component of PROTACs that do. The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI PROTAC E3 Ligase PROTAC->Ternary_Complex:f1 Binds POI Target Protein (POI) POI->Ternary_Complex:f0 Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Ub_POI->PROTAC Release Ub_POI->E3_Ligase Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

This pathway illustrates how a PROTAC molecule catalytically induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome[2][3].

Quantitative Data: The Impact of Linker Length

The optimization of linker length is a critical, empirical process in PROTAC development[6]. The optimal length is highly dependent on the specific POI and E3 ligase pair[6][]. Data from various studies demonstrate that a "sweet spot" for linker length often exists, where degradation potency (measured by DC₅₀, the concentration for 50% degradation) is maximized.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC₅₀ (nM) at Optimal LengthReference
ERαVHLPEG16~10[17][18]
BRD4CRBNPEG/Alkyl12<1[6]
p38αVHLPEG/Alkyl15-17~25[6]
TBK1VHLPEG>12Activity improved with length[]

Note: Data is compiled from multiple sources and represents approximate values for comparison. DC₅₀ values are highly cell-line and assay-dependent.

Experimental Protocols and Workflows

Characterizing a PROTAC involves a series of experiments to confirm its mechanism of action, from initial binding to final protein degradation.

General Experimental Workflow

The development and evaluation of a PROTAC follows a structured workflow, as depicted below.

a General Workflow for PROTAC Evaluation cluster_biochem Biochemical / Biophysical Assays cluster_cell Cell-Based Assays A 1. Synthesis (Linker Conjugation) B 2. Binary Binding Assays (PROTAC to POI & E3) A->B C 3. Ternary Complex Formation Assay B->C D 4. Target Ubiquitination Assay C->D E 5. Protein Degradation Assay (Western Blot, etc.) D->E F 6. Cellular Potency & Selectivity (DC50, Off-target analysis) E->F

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a method to measure the PROTAC-induced proximity of the target protein and the E3 ligase in live cells[8].

  • Cell Preparation:

    • Co-transfect HEK293 cells with two plasmids: one expressing the POI fused to NanoLuc® luciferase (energy donor) and another expressing the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).

  • Reagent Preparation:

    • Prepare a stock solution of the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).

    • Prepare a serial dilution of the PROTAC compound to be tested.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well assay plate.

    • Add the HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase-HaloTag® fusion protein.

    • Optional: Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target and stabilize the ternary complex.

    • Add the serially diluted PROTAC compound to the wells.

    • Add the Nano-Glo® Substrate to generate the luminescent signal from the NanoLuc®-POI.

  • Data Acquisition:

    • Immediately measure luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is characteristic, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex[8].

Protocol: Target Ubiquitination Assay

This protocol confirms that the PROTAC induces the ubiquitination of the POI[19].

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the PROTAC at its optimal degradation concentration. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.

    • Sonicate the lysate to shear DNA and reduce viscosity.

  • Immunoprecipitation (IP):

    • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Incubate the cleared lysate with an antibody specific to the POI overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the immunoprecipitated POI. A high-molecular-weight smear indicates successful ubiquitination.

    • The membrane can be stripped and re-probed with the anti-POI antibody as a loading control.

Conclusion

This compound is a representative example of a chemical building block that is indispensable for the modern drug development paradigm of targeted protein degradation. Its mechanism of action is not biological but chemical, providing the essential structural and functional elements—spacing, flexibility, solubility, and synthetic handles—required to construct a potent PROTAC. Understanding the distinct roles of the PEG linker and the t-butyl ester protecting group is fundamental for the rational design and optimization of next-generation protein degraders. The systematic evaluation of linker composition and length, using the experimental workflows outlined, remains a critical step in translating the promise of PROTAC technology into effective therapeutics.

References

An In-depth Technical Guide to MS-PEG4-t-butyl Ester: Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of MS-PEG4-t-butyl ester, a heterobifunctional linker crucial in the fields of bioconjugation and drug development. This document details experimental protocols for its use and outlines a representative workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, systematically named 1-(tert-butoxycarbonyl)-15-methylsulfonyl-3,6,9,12-tetraoxapentadecane, is a versatile chemical tool. It features a methanesulfonyl (mesyl) group at one end of a tetraethylene glycol (PEG4) spacer and a t-butyl protected carboxylic acid at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Structure Mesyl-O-(CH2CH2O)4-C(O)O-tBu
Molecular Formula C16H32O9S[1]
Molecular Weight 400.49 g/mol [1][2]
Appearance Colorless to pale yellow oil or solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, Chloroform[3][4]
Storage Conditions -20°C, protected from moisture[3]

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following protocols provide detailed methodologies for the key transformations involving this linker.

Nucleophilic Substitution of the Mesyl Group with a Primary Amine

This protocol describes the reaction of the mesyl group with a primary amine to form a secondary amine linkage.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DCM in a clean, dry reaction vessel.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Linker: Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate if necessary.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. The crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting conjugate by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).[5]

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.[6]

Deprotection of the t-butyl Ester Group

This protocol details the removal of the t-butyl protecting group to reveal the free carboxylic acid using trifluoroacetic acid (TFA).

Materials:

  • t-butyl ester-PEG4-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as triisopropylsilane (TIS)

  • Reaction vessel and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-butyl ester-PEG4-conjugate in DCM in a round-bottom flask.[7]

  • Acid Addition: In a fume hood, add TFA to the solution to a final concentration of 20-50% (v/v).[7][8] If the conjugate contains acid-sensitive groups prone to alkylation by the released t-butyl cation, add a scavenger like TIS (2.5-5% v/v).[7]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[9]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.[7]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[7]

  • Product Isolation: The resulting carboxylic acid is often obtained as a TFA salt and can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous work-up.[7]

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[10][11] The following diagram illustrates a representative workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Amine Intermediate1 POI-PEG4-t-butyl ester POI_Ligand->Intermediate1 Nucleophilic Substitution Mesyl_PEG4 This compound Mesyl_PEG4->Intermediate1 Purification1 Purification (HPLC) Intermediate1->Purification1 Deprotection TFA Deprotection Intermediate2 POI-PEG4-COOH Deprotection->Intermediate2 Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling E3_Ligand E3 Ligase Ligand with Amine E3_Ligand->Coupling Purification2 Purification (HPLC) Coupling->Purification2 PROTAC Final PROTAC Molecule Purification1->Deprotection Purification2->PROTAC

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

This workflow demonstrates the sequential conjugation of a POI ligand and an E3 ligase ligand to the this compound linker. The mesyl group is first reacted with an amine on the POI ligand. Following purification, the t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to an amine on the E3 ligase ligand to form the final PROTAC molecule. Each conjugation step is followed by purification to ensure the isolation of the desired product.

References

An In-depth Technical Guide to Ms-PEG4-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ms-PEG4-t-butyl ester (CAS Number: 870487-48-2), a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and bioconjugation, particularly those involved in the development of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Specifications

This compound is a valuable chemical tool featuring a methanesulfonyl (mesyl) group at one end of a discrete four-unit PEG chain and a t-butyl protected carboxylic acid at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

PropertyValueReference
CAS Number 870487-48-2[1][2]
Molecular Formula C₁₆H₃₂O₉S[1][3]
Molecular Weight 400.48 g/mol [3][4]
Appearance N/A[5]
Purity >90% to 98%[2][5]
Solubility Soluble in Water, DMSO, DCM, DMF[6]
Storage -20°C, protected from light and moisture[5]

Experimental Protocols

Nucleophilic Substitution of the Mesyl Group

The mesyl group of this compound is a highly reactive leaving group, readily undergoing nucleophilic substitution with various nucleophiles, most commonly amines. This reaction is fundamental to the conjugation of this linker to a target molecule, such as an E3 ligase ligand in PROTAC synthesis.

Representative Protocol for Reaction with a Primary Amine:

  • Dissolution: Dissolve the amine-containing molecule (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at 60°C overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Track the reaction progress using liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Purification: Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to yield the desired conjugate.

Deprotection of the t-Butyl Ester

The t-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. This unmasks the carboxyl group for subsequent conjugation reactions, such as amide bond formation with an amine-containing molecule.

Standard Protocol for t-Butyl Ester Deprotection:

  • Dissolution: Dissolve the t-butyl ester-containing compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0°C in an ice bath and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For acid-sensitive substrates, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours.

  • Monitoring: Monitor the deprotection process by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (3 times) to remove residual TFA.

    • The resulting TFA salt can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.

Application in PROTAC Synthesis

This compound is an ideal linker for the modular synthesis of PROTACs. Its bifunctional nature allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand. The following workflow illustrates a common strategy for PROTAC synthesis using this linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Conjugation to E3 Ligase Ligand cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Conjugation to Target Protein Ligand ms_peg This compound step1_product E3 Ligand-PEG4-t-butyl ester ms_peg->step1_product Nucleophilic Substitution e3_ligand E3 Ligase Ligand (with amine group) e3_ligand->step1_product step2_input E3 Ligand-PEG4-t-butyl ester step2_product E3 Ligand-PEG4-COOH step2_input->step2_product TFA/DCM step3_input E3 Ligand-PEG4-COOH final_protac Final PROTAC step3_input->final_protac Amide Coupling (e.g., HATU, EDC) poi_ligand Target Protein Ligand (with amine group) poi_ligand->final_protac

General workflow for PROTAC synthesis.

This diagram illustrates a three-step process for synthesizing a PROTAC. First, the mesyl group of this compound reacts with an amine on the E3 ligase ligand. This is followed by the deprotection of the t-butyl ester to reveal a carboxylic acid. Finally, the carboxylic acid is coupled with an amine on the target protein ligand to form the final PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized with a linker like this compound is to induce the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Catalyzes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation Proteasome->PROTAC Releases Proteasome->E3Ligase Releases DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

Mechanism of PROTAC-induced protein degradation.

This signaling pathway diagram shows how a PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC and E3 ligase are released to repeat the cycle.

References

The Role of the PEG4 Spacer in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[1][2] Among various linker types, those incorporating polyethylene glycol (PEG) motifs are exceedingly common.[3] This technical guide provides an in-depth examination of the specific role of the four-unit ethylene glycol (PEG4) spacer, a frequently used building block in PROTAC design. We will explore its impact on PROTAC properties, present quantitative data from relevant studies, detail key experimental protocols for evaluation, and provide visual diagrams of core concepts.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by hijacking the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1] They achieve this by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the formation of a ternary complex (POI-PROTAC-E3 Ligase).[4] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for destruction by the 26S proteasome.[5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and potentially more durable therapeutic effect.[5]

The Critical Role of the Linker

The linker is far more than a passive tether; it actively governs the potency and drug-like properties of the PROTAC.[2] Its length, composition, rigidity, and attachment points significantly influence:

  • Physicochemical Properties: The linker's chemical makeup affects the PROTAC's solubility, lipophilicity, and polar surface area, which are key determinants of its pharmacokinetic profile.[][7]

  • Cell Permeability: As large molecules, PROTACs often exist "beyond the Rule of 5" and face challenges in crossing the cell membrane.[8] The linker's properties can be tuned to improve this crucial step.[9]

  • Ternary Complex Formation: The linker's length and flexibility are paramount for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination.[] An improperly designed linker can create steric hindrance or an unproductive geometric arrangement, abolishing the PROTAC's activity.[]

The PEG4 Spacer: A Detailed Analysis

Monodisperse PEG oligomers, particularly PEG2, PEG4, and PEG6, have become standard hydrophilic linkers in PROTAC development.[] The PEG4 spacer, consisting of four repeating ethylene glycol units, offers a unique and advantageous balance of properties.

Impact on Physicochemical Properties
  • Enhanced Solubility: A primary role of the PEG4 spacer is to improve the aqueous solubility of the often hydrophobic PROTAC molecule.[11] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water and improving compatibility with physiological environments.[1][9] This is critical for preventing aggregation and improving a compound's developability.[]

  • Modulation of Cell Permeability: The relationship between PEG linkers and permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[9] PEG linkers are more likely than alkyl chains to adopt folded, compact conformations.[8][9] This "chameleonic" behavior can shield the PROTAC's polar surface area, reducing the desolvation penalty and facilitating membrane traversal.[8] However, excessive PEGylation can also lead to decreased permeability, making the defined length of a PEG4 spacer a critical design choice.[][9]

Influence on Ternary Complex Formation

The formation of a stable and productive ternary complex is the catalytic heart of PROTAC action.[12] The PEG4 spacer contributes to this in two main ways:

  • Optimal Length and Vector: Each ethylene glycol unit adds approximately 3.5 Å to the linker's contour length.[] A PEG4 spacer, therefore, provides a well-defined separation distance between the two ligands. This specific length is often found to be optimal for spanning the distance between the POI's binding pocket and the E3 ligase's recruitment site, allowing for favorable protein-protein interactions that stabilize the complex.[]

  • Flexibility and Conformational Sampling: The flexible nature of the PEG4 chain acts as an "entropic spring," allowing the PROTAC to explore various conformations.[] This increases the probability that the two ligands will simultaneously occupy their respective binding pockets during a diffusional encounter, which can lead to steeper cellular degradation (DC₅₀) values without altering the binary binding affinities.[]

Quantitative Analysis of PEG-Containing PROTACs

The choice of linker profoundly impacts a PROTAC's measurable performance. The following tables summarize quantitative data from studies comparing PROTACs with different linker architectures, highlighting the effects on physicochemical properties and degradation efficiency.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTAC Linker Composition Molecular Weight ( g/mol ) cLogP TPSA (Ų) HBD HBA
PROTAC A PEG2 875.0 2.4 184.0 4 12
PROTAC B PEG4 919.0 2.8 193.0 4 14
PROTAC C PEG6 963.1 3.2 202.0 4 16

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[9]

Table 2: Influence of Linker Composition on Degradation and Permeability of AR-Targeting PROTACs

PROTAC Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)
PROTAC 20b Alkyl Chain >1000 <20 0.35
PROTAC 20d PEG linker 10 >95 <0.1 (efflux observed)

Data adapted from studies on Androgen Receptor (AR) PROTACs. The transition from an alkyl to a PEG linker dramatically improved degradation efficacy, though it also revealed sensitivity to efflux transporters in Caco-2 assays.[13]

Key Experimental Methodologies

Evaluating the efficacy of a PROTAC requires a suite of specialized assays. Below are detailed protocols for three fundamental experiments.

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[14][15]

  • Cell Seeding and Treatment: Plate cells (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight.[16] Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 to 1000 nM) for a set time course (e.g., 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.[5] Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[16]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5] Incubate with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).[16]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5] Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[5]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5]

Cellular Permeability Assessment (PAMPA & Caco-2)

These assays evaluate a PROTAC's ability to cross biological membranes.[8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: A fast, high-throughput assay that measures passive diffusion across an artificial lipid membrane.[7][8]

    • Method: A donor plate containing the PROTAC solution is placed on top of an acceptor plate. The two plates are separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms the artificial membrane. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to calculate the permeability coefficient (Pₑ).[18]

  • Caco-2 Permeability Assay:

    • Principle: A more biologically relevant assay using a monolayer of Caco-2 human colon adenocarcinoma cells, which differentiate to form tight junctions and express active transporters, mimicking the intestinal epithelium.[8][13]

    • Method: Caco-2 cells are cultured on permeable filter supports for ~21 days until a differentiated monolayer is formed.[19] The PROTAC is added to either the apical (A) or basolateral (B) side. Samples are taken from the opposite chamber at various time points.[13]

    • Analysis: The apparent permeability coefficient (Pₐₚₚ) is calculated in both directions (A→B and B→A).[13] The efflux ratio (Pₐₚₚ(B→A) / Pₐₚₚ(A→B)) is calculated to determine if the PROTAC is a substrate of efflux transporters like P-glycoprotein.[13][19]

Biophysical Analysis of Ternary Complex Formation (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[20][21]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind. One binding partner is immobilized on the chip, and the other(s) are flowed over the surface as analytes.[20]

  • Binary Affinity Measurement:

    • Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip.[22]

    • Inject increasing concentrations of the PROTAC alone to measure the binding kinetics (kₐ, kₔ) and affinity (K₋) of the PROTAC-E3 ligase interaction.[23]

    • Separately, determine the affinity of the PROTAC for the POI.[23]

  • Ternary Complex Affinity Measurement:

    • Using the same E3 ligase-immobilized surface, inject increasing concentrations of the PROTAC that has been pre-incubated with a near-saturating concentration of the POI.[22]

    • This measures the binding of the pre-formed POI-PROTAC binary complex to the immobilized E3 ligase, providing the kinetics and affinity of the ternary complex.[22]

  • Cooperativity (α) Calculation: Cooperativity is a measure of how the binding of one protein influences the PROTAC's affinity for the other. It is a critical parameter for PROTAC efficacy.[12] It is calculated as:

    • α = (K₋ for PROTAC-E3 ligase) / (K₋ for Ternary Complex)

    • An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes, which is a highly desirable feature.[22]

Visualizing Core Concepts

The following diagrams illustrate key logical and experimental workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

PEG4_Influence cluster_properties PEG4 Linker Properties cluster_attributes PROTAC Attributes cluster_outcome Desired Outcome P1 Defined Length (~14 Å) A1 Optimal Ternary Complex Geometry P1->A1 P2 Hydrophilicity (Ether Oxygens) A2 Improved Aqueous Solubility P2->A2 P3 Flexibility (Rotatable Bonds) P3->A1 A3 Enhanced Cell Permeability (Folding) P3->A3 Outcome Efficient & Potent Protein Degradation (Low DC₅₀, High Dₘₐₓ) A1->Outcome A2->Outcome A3->Outcome PROTAC_Workflow Design 1. Rational Design & Synthesis of PROTAC Library (Varying Linkers, e.g., PEG4) Biophys 2. Biophysical Characterization (SPR/ITC) - Binary & Ternary Affinity - Cooperativity (α) Design->Biophys Cellular 3. Cellular Assays - Degradation (Western Blot) - Permeability (Caco-2) - Cytotoxicity Biophys->Cellular Select Hits PKPD 4. In Vivo Evaluation (Animal Models) - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy & Toxicology Cellular->PKPD Select Leads Lead Lead Candidate PKPD->Lead

References

The t-Butyl Ester: A Linchpin in Modern Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl or OtBu) ester is a cornerstone protecting group for carboxylic acids in the landscape of organic synthesis, with profound implications for peptide synthesis and the development of complex pharmaceutical agents. Its strategic utility stems from a unique combination of stability across a wide range of chemical conditions and its susceptibility to cleavage under specific, mild acidic conditions. This orthogonality allows for the selective unmasking of the carboxylic acid moiety at a desired stage of a synthetic sequence, preventing unwanted side reactions and enabling the construction of intricate molecular architectures.[1][2][3] This technical guide provides a comprehensive overview of the t-butyl ester protecting group, including its mechanism of action, detailed experimental protocols for its introduction and removal, and quantitative data to inform synthetic strategy.

Core Principles: Stability and Lability

The efficacy of the t-butyl ester as a protecting group is rooted in its steric hindrance and electronic properties. The bulky t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester stable to a variety of reagents and conditions, including:

  • Basic conditions: It is stable to strong bases and nucleophiles, a critical feature in multi-step syntheses where other functional groups may require base-mediated transformations.[4]

  • Hydrogenolysis: Unlike benzyl esters, t-butyl esters are stable to catalytic hydrogenation.[5]

  • Some reducing agents: It can withstand certain reducing agents.[5]

This stability profile is contrasted by its lability under acidic conditions. The deprotection mechanism is typically an acid-catalyzed elimination that proceeds through a stable tertiary carbocation, the t-butyl cation.[6] This process is highly efficient and results in the formation of the free carboxylic acid and isobutylene gas.[7]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by reaction efficiency and selectivity. The following tables summarize quantitative data for the deprotection of t-butyl esters under various conditions.

Table 1: Acid-Catalyzed Deprotection of t-Butyl Esters

Reagent(s)SolventTemperatureTimeYield (%)Substrate ScopeReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 2 h>95Broad (Peptides, complex molecules)[6]
Hydrogen Chloride (HCl)Dioxane, Diethyl Ether, Acetic AcidRoom Temperature1 - 12 hHighGeneral[6]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hGood to HighSelective cleavage in the presence of N-(PhF)amines[8][9]
Aqueous Phosphoric Acid (H₃PO₄)-Room TemperatureVariesHighMild and selective[10]
p-Toluenesulfonic Acid (p-TsOH)Toluene (solvent-free, microwave)Microwave Irradiation6 - 8 minHighAromatic esters[11]
Silica GelTolueneReflux2 - 12 h60 - 95Selective over t-butyl ethers and TMSE esters[12]

Table 2: Catalytic and Mild Deprotection Methods

Catalyst/ReagentCo-reagent(s)SolventTemperatureTimeYield (%)NotesReference(s)
Tris(4-bromophenyl)amminium radical cation (Magic Blue)TriethylsilaneDichloromethane (DCM)Room Temperature< 1 hup to 95Mild, suitable for diverse, sensitive substrates[13][14]
Cerium(III) chloride (CeCl₃·7H₂O)Sodium Iodide (NaI)Acetonitrile40 - 70 °CVariesHighAlternative to strong acids[13]

Experimental Protocols

Protocol 1: Introduction of the t-Butyl Ester Protecting Group (Esterification)

Method A: Using Isobutylene and Catalytic Acid

This is a common and efficient method for the t-butylation of carboxylic acids.

  • Reagents and Materials:

    • Carboxylic acid

    • Liquid isobutylene

    • Dichloromethane (DCM) or Dioxane (anhydrous)

    • Sulfuric acid (concentrated) or p-toluenesulfonic acid

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Pressure vessel or sealed tube

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM or dioxane in a pressure vessel.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Carefully add condensed liquid isobutylene (typically 2-10 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Seal the vessel and allow it to warm to room temperature.

    • Stir the reaction mixture for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the vessel before carefully opening it.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Using Di-tert-butyl dicarbonate (Boc₂O) and DMAP

This method is particularly useful for the esterification of alcohols but can be adapted for carboxylic acids.[15]

  • Reagents and Materials:

    • Carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM) or Acetonitrile (anhydrous)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM or acetonitrile.

    • Add a catalytic amount of DMAP (0.1-0.2 equivalents).

    • Add Boc₂O (1.1-1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting t-butyl ester by flash column chromatography.

Protocol 2: Removal of the t-Butyl Ester Protecting Group (Deprotection)

Method A: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

This is the most common method for t-butyl ester deprotection, especially in peptide synthesis.[6]

  • Reagents and Materials:

    • t-Butyl ester protected compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM, anhydrous)

    • Toluene

    • Scavengers (e.g., triisopropylsilane (TIS), water, anisole) if sensitive functional groups are present.

  • Procedure:

    • Dissolve the t-butyl ester in anhydrous DCM.

    • Add TFA (typically 20-50% v/v in DCM). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2-5%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.

    • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help to remove residual TFA.

    • The resulting carboxylic acid can often be used directly or purified by precipitation, crystallization, or chromatography.

Method B: Selective Cleavage with Zinc Bromide (ZnBr₂)

This Lewis acid-mediated method can be used for the selective deprotection of t-butyl esters in the presence of certain other acid-labile groups like N-(PhF)amines.[8][9]

  • Reagents and Materials:

    • t-Butyl ester protected compound

    • Zinc bromide (ZnBr₂, anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Water

    • Ethyl acetate or other suitable extraction solvent

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the t-butyl ester in anhydrous DCM.

    • Add anhydrous ZnBr₂ (typically 2-5 equivalents).

    • Stir the suspension at room temperature for 12-24 hours.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

The strategic use of the t-butyl ester protecting group is central to many synthetic workflows, particularly in the context of solid-phase peptide synthesis (SPPS).

Protection_Deprotection_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid t-Butyl Ester (R-COO-tBu) CarboxylicAcid->ProtectedAcid Protection (e.g., Isobutylene, H+) DeprotectedAcid Carboxylic Acid (R-COOH) ProtectedAcid->DeprotectedAcid Deprotection (e.g., TFA)

Caption: General workflow for the protection and deprotection of a carboxylic acid using a t-butyl ester.

The acid-catalyzed deprotection mechanism is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.

Deprotection_Mechanism Start t-Butyl Ester Protonation Protonated Ester Start->Protonation H+ Carbocation t-Butyl Cation + Carboxylic Acid Protonation->Carbocation Elimination Products Isobutylene + Carboxylic Acid Carbocation->Products -H+

Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.

In the context of Fmoc-based solid-phase peptide synthesis, the t-butyl group is used to protect reactive side chains of amino acids such as aspartic acid, glutamic acid, serine, threonine, and tyrosine.[2][16][17] This orthogonal protection strategy allows for the selective removal of the N-terminal Fmoc group with a base (e.g., piperidine) for peptide chain elongation, while the t-butyl groups remain intact. The t-butyl protecting groups are then removed simultaneously with cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[2]

Fmoc_SPPS_Workflow cluster_synthesis Peptide Elongation Cycle Fmoc_AA_Resin Fmoc-AA(tBu)-Resin AA_Resin H2N-AA(tBu)-Resin Fmoc_AA_Resin->AA_Resin 1. Fmoc Deprotection (Piperidine) Dipeptide_Resin Fmoc-AA-AA(tBu)-Resin AA_Resin->Dipeptide_Resin 2. Coupling (Fmoc-AA(tBu)-OH, Activator) Dipeptide_Resin->Fmoc_AA_Resin Repeat Cycle Cleavage Final Cleavage and Deprotection Dipeptide_Resin->Cleavage TFA Cocktail Peptide Free Peptide Cleavage->Peptide

Caption: Role of t-butyl protection in an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

The t-butyl ester protecting group is an indispensable tool in modern organic chemistry, offering a robust and reliable method for the temporary masking of carboxylic acid functionality. Its well-defined stability profile and predictable cleavage under acidic conditions have cemented its role in complex total synthesis and, most notably, in automated peptide synthesis, which is critical for drug discovery and development. The choice of deprotection conditions, ranging from strong acids like TFA to milder Lewis acid or catalytic systems, allows for its application in a wide array of molecular contexts, underscoring its versatility and enduring importance in the synthesis of novel therapeutics and functional molecules.

References

An In-depth Technical Guide to MS-PEG4-t-butyl Ester Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS-PEG4-t-butyl ester and its derivatives, a class of chemical tools increasingly utilized in biomedical research and drug development. These heterobifunctional linkers, characterized by a discrete polyethylene glycol (PEG) spacer, offer a versatile platform for the conjugation of biomolecules and the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound and its analogs are valued for the water-soluble PEG spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1] The terminal functional groups allow for covalent attachment to various molecules of interest. The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for further conjugation.[2][3][4]

The diverse derivatives of this core structure, featuring functional groups such as amines, mesylates, maleimides, and hydroxyls, enable a wide range of bioconjugation strategies. These linkers are instrumental in connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug in an ADC) or bridging a target protein and an E3 ligase in a PROTAC.[5]

Physicochemical Properties of this compound Derivatives and Analogs

The following table summarizes the key physicochemical properties of various commercially available this compound derivatives and analogs. This data is essential for designing and executing bioconjugation experiments, as well as for the characterization of the final conjugates.

Derivative NameFunctional GroupsMolecular FormulaMolecular Weight ( g/mol )CAS NumberPuritySolubility
This compound Mesyl, t-butyl esterC16H32O9S400.491334145-38-9≥95%Not specified
Amino-PEG4-t-butyl ester Amine, t-butyl esterC15H31NO6321.41581065-95-4>98%Methylene chloride, DMAC, DMSO[2]
Methylamino-PEG4-t-butyl ester Methylamine, t-butyl esterC16H33NO6335.441621616-14-5≥98%Water, DMSO, DCM, DMF[4]
Acid-PEG4-t-butyl ester Carboxylic acid, t-butyl esterC16H30O8350.401835759-85-7≥98%Not specified
Hydroxy-PEG4-t-butyl ester Hydroxyl, t-butyl esterC15H30O7322.39518044-32-1≥95%Not specified
Mal-Amido-PEG4-t-butyl ester Maleimide, t-butyl esterC22H36N2O9472.531415800-35-9Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound derivatives. The following sections provide key experimental protocols.

Synthesis of Heterobifunctional PEGs (General Protocol)

A common method involves the monoprotection of tetraethylene glycol, followed by mesylation of the free hydroxyl group. The protected end is then deprotected and reacted to form the t-butyl ester.

Deprotection of the t-butyl Ester

The t-butyl ester is a commonly used protecting group for carboxylic acids and can be removed under acidic conditions.

Materials:

  • t-butyl ester functionalized PEG compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the t-butyl ester-containing compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.[2]

Amide Coupling using Acid-PEG4-t-butyl ester

The carboxylic acid moiety of Acid-PEG4-t-butyl ester can be coupled to a primary amine using carbodiimide chemistry.

Materials:

  • Acid-PEG4-t-butyl ester

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the Acid-PEG4-t-butyl ester in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule in anhydrous DMF and add DIPEA (2-3 equivalents).

  • Add the amine solution to the activated PEG-acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by chromatography.

Thiol-Maleimide Conjugation using Mal-Amido-PEG4-t-butyl ester

The maleimide group of Mal-Amido-PEG4-t-butyl ester reacts specifically with thiol groups to form a stable thioether bond.

Materials:

  • Mal-Amido-PEG4-t-butyl ester

  • Thiol-containing molecule (e.g., a protein with a cysteine residue)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the Mal-Amido-PEG4-t-butyl ester in a small amount of DMSO.

  • Dissolve the thiol-containing molecule in PBS buffer.

  • Add the maleimide-PEG solution to the thiol solution with gentle stirring. A molar excess of the maleimide reagent is typically used.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.

  • The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted PEG linker.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker plays a crucial role in spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an Antibody-Drug Conjugate (ADC) often involves the use of heterobifunctional linkers to attach a cytotoxic drug to a monoclonal antibody. This workflow illustrates a general process using an amino-functionalized PEG4 linker derivative.

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis Workflow start Start: Antibody & Linker antibody Monoclonal Antibody (mAb) start->antibody linker Amino-PEG4-Drug (Activated) start->linker conjugation Conjugation Reaction antibody->conjugation linker->conjugation purification Purification (e.g., SEC) conjugation->purification Crude ADC adc_product Antibody-Drug Conjugate (ADC) purification->adc_product Purified ADC characterization Characterization (DAR, Purity) adc_product->characterization end End: Purified ADC characterization->end

Generalized workflow for ADC synthesis.
Logical Relationship: Versatility of this compound Derivatives

This diagram illustrates the logical relationship between the core this compound structure and its various derivatives, highlighting the versatility of this chemical scaffold in accessing different functionalities for bioconjugation.

Linker_Derivatives cluster_derivatives This compound Scaffold and Derivatives core Hydroxy-PEG4-t-butyl ester (Common Precursor) mesyl This compound (Mesylate) core->mesyl Mesylation acid Acid-PEG4-t-butyl ester (Carboxylic Acid) core->acid Oxidation amino Amino-PEG4-t-butyl ester (Amine) mesyl->amino Amination maleimide Mal-Amido-PEG4-t-butyl ester (Maleimide) amino->maleimide Maleimide Functionalization methylamino Methylamino-PEG4-t-butyl ester (Secondary Amine) amino->methylamino Reductive Alkylation

Synthetic relationships of PEG4 derivatives.

References

An In-Depth Technical Guide to the Fundamentals of Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Specificity in Bioconjugation

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics.[1][2] These molecules possess two distinct reactive groups, enabling the controlled, sequential, and covalent linkage of two different biomolecules.[2][3][4] This inherent asymmetry provides a significant advantage over homobifunctional crosslinkers (which have two identical reactive groups), as it minimizes the formation of undesirable homodimers and polymers.[4][5] The ability to selectively target different functional groups on proteins, peptides, nucleic acids, or other molecules is crucial for creating complex and well-defined bioconjugates.[2][3]

The general structure of a heterobifunctional crosslinker consists of two reactive moieties separated by a spacer arm. The choice of reactive groups dictates which functional groups on the target biomolecules will be linked, while the length and composition of the spacer arm influence the stability, solubility, and steric accessibility of the final conjugate.[2] This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, including their chemical properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Reactive Groups and Spacer Arms

Heterobifunctional crosslinkers are categorized based on the functional groups they target. The most common reactive chemistries include:

  • Amine-to-Sulfhydryl: This is one of the most widely used combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine residues), while a maleimide group at the other end targets sulfhydryl groups (e.g., on cysteine residues).[2][3]

  • Carbonyl-to-Sulfhydryl: These linkers typically contain a hydrazide group that reacts with carbonyls (aldehydes or ketones) and a maleimide or pyridyldithiol group for reaction with sulfhydryls.[2]

  • Amine-to-Photoreactive: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine.[2] The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into nearby C-H or N-H bonds.[6]

  • Sulfhydryl-to-Photoreactive: Similar to the amine-reactive versions, these reagents allow for the specific attachment to a sulfhydryl group, followed by light-activated crosslinking to an interacting molecule.[2][4]

The spacer arm is the component of the crosslinker that separates the two reactive ends. Its length and chemical composition are critical design features:

  • Length: The length of the spacer arm, typically measured in angstroms (Å), determines the distance between the two conjugated molecules. Longer spacer arms can be beneficial for linking large proteins or overcoming steric hindrance.[5]

  • Cleavability: Some spacer arms contain cleavable bonds, such as disulfide bonds, which can be broken under specific conditions (e.g., with reducing agents). This allows for the release of the conjugated molecules, which is useful in applications like drug delivery and affinity purification.[2] Non-cleavable linkers form more permanent connections.

  • Solubility: The inclusion of polyethylene glycol (PEG) units in the spacer arm can increase the water solubility of the crosslinker and the resulting conjugate.[2]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is paramount for successful bioconjugation. The following table summarizes the key quantitative properties of several commonly used reagents to aid in this selection process.

CrosslinkerAbbreviationReactive GroupsSpacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Key Features
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS ester (Amine), Maleimide (Sulfhydryl)8.3334.32NoWidely used for ADC development; provides a stable thioether bond.[7]
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCSulfo-NHS ester (Amine), Maleimide (Sulfhydryl)8.3436.37NoWater-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[7][8]
N-Succinimidyl 3-(2-pyridyldithio)propionateSPDPNHS ester (Amine), Pyridyldithiol (Sulfhydryl)6.8312.36Yes (Disulfide)Features a cleavable disulfide bond in the spacer arm.[9]
Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoateLC-SPDPNHS ester (Amine), Pyridyldithiol (Sulfhydryl)15.7425.52Yes (Disulfide)Long-chain version of SPDP, providing greater reach.[1][6][10]
N-succinimidyl S-acetylthioacetateSATANHS ester (Amine)2.8231.23No (Thiolation reagent)Used to introduce a protected sulfhydryl group onto a molecule containing primary amines.[11]
Succinimidyl 4,4'-azipentanoateSDANHS ester (Amine), Diazirine (Photoreactive)3.9-NoPhotoreactive crosslinker for capturing protein-protein interactions.[8]
Sulfosuccinimidyl 4,4'-azipentanoateSulfo-SDASulfo-NHS ester (Amine), Diazirine (Photoreactive)--NoWater-soluble version of SDA.[7]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a small molecule containing a sulfhydryl group to an antibody.

Materials:

  • Antibody (1-10 mg/mL in Amine Reaction Buffer)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing drug

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2

  • Desalting columns

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

Procedure:

  • Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[3] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[12] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[12]

  • Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with the Amine Reaction Buffer.[12]

  • Conjugation with Thiol-Containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. A molar excess of 1.5 to 5-fold over the available maleimide groups is recommended.[3] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching the Reaction: a. Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM.[3] b. Incubate for an additional 15-30 minutes.[3]

  • Purification: a. Purify the final antibody-drug conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted drug and other small molecules.[3][5]

Protocol 2: Protein Thiolation using SATA

This protocol describes the introduction of protected sulfhydryl groups onto a protein using SATA, followed by deprotection to generate a free thiol.

Materials:

  • Protein (in a non-amine buffer like PBS, pH 7.2-7.5)

  • SATA

  • Anhydrous DMSO

  • Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Desalting columns

Procedure:

  • Protein Modification with SATA: a. Immediately before use, dissolve 6-8 mg of SATA in 0.5 ml of DMSO to create an approximately 55 mM solution.[13] b. Combine 1.0 ml of the protein solution with 10 μl of the SATA solution. This provides roughly a 9:1 molar ratio of SATA to protein, which can be adjusted as needed.[13] c. Incubate the reaction at room temperature for 30 minutes.[13]

  • Removal of Excess SATA: a. Remove unreacted SATA using a desalting column equilibrated with PBS.[13] At this stage, the SATA-modified protein with its protected sulfhydryl group can be stored.[13]

  • Deprotection to Generate Free Sulfhydryl: a. To the SATA-modified protein, add the Deacetylation Solution. b. Incubate for 2 hours at room temperature.

  • Purification: a. Remove the hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with PBS containing 10 mM EDTA to minimize disulfide bond formation. The resulting protein now has free sulfhydryl groups available for conjugation.

Protocol 3: Photo-Crosslinking to Study Protein-Protein Interactions using a Diazirine Crosslinker (Sulfo-SDA)

This protocol provides a general workflow for using a photoreactive, amine-reactive heterobifunctional crosslinker to capture protein-protein interactions.

Materials:

  • Protein sample containing interacting partners

  • Sulfo-SDA crosslinker

  • Crosslinking Buffer: 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8[7]

  • Quenching Buffer: 50-100 mM Tris or 10-50 mM DTT

  • UV lamp (365 nm)

Procedure:

  • Amine-Reactive Labeling (in the dark): a. Dissolve the protein sample in the Crosslinking Buffer. b. Prepare a fresh solution of Sulfo-SDA in the Crosslinking Buffer. c. Add the Sulfo-SDA solution to the protein sample. A protein-to-crosslinker ratio of 1:0.5 (w/w) can be used as a starting point.[7] d. Incubate the mixture in the dark for 50 minutes at room temperature to allow the NHS ester to react with primary amines.[7]

  • Photo-Activation: a. Place the sample on ice under a UV lamp.[14] b. Irradiate the sample with UV light at 365 nm for a predetermined time (e.g., 15-60 minutes) to activate the diazirine group and induce crosslinking.[14][15]

  • Quenching: a. After irradiation, add the Quenching Buffer to stop the reaction and quench any unreacted diazirine intermediates.[14]

  • Analysis: a. The crosslinked protein complexes can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting partners.[14]

Mandatory Visualizations

General Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis & Purification Molecule_A Molecule A (e.g., Antibody) Step1 Step 1: Activation (React Molecule A with Crosslinker) Molecule_A->Step1 Molecule_B Molecule B (e.g., Drug) Step2 Step 2: Conjugation (React activated Molecule A with Molecule B) Molecule_B->Step2 Crosslinker Heterobifunctional Crosslinker Crosslinker->Step1 Purify1 Purification (Remove excess crosslinker) Step1->Purify1 Purify1->Step2 Final_Purify Final Purification (Remove excess Molecule B) Step2->Final_Purify Conjugate Bioconjugate (Molecule A - Linker - Molecule B) Final_Purify->Conjugate Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Conjugate->Analysis

Caption: General workflow for a two-step bioconjugation reaction.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector cAMP cAMP (Second Messenger) Effector->cAMP 4. Catalysis Ligand Ligand Ligand->GPCR 1. Binding ATP ATP ATP->Effector Cellular_Response Cellular Response cAMP->Cellular_Response 5. Downstream Signaling

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target 5. Payload Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

References

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6] This technical guide provides a comprehensive overview of PROTAC linker chemistry, detailing the core principles, diverse chemical architectures, and their profound impact on the biological activity of these targeted protein degraders.

Core Principles of PROTAC Linker Function

The primary role of the linker in a PROTAC is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][7] This proximity-induced event is the cornerstone of PROTAC-mediated protein degradation, as it enables the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the proteasome.[4][8] The linker's length, chemical composition, and rigidity are paramount in dictating the geometry and stability of this ternary complex.[5][7][9]

An optimal linker will:

  • Facilitate Productive Ternary Complex Formation: The linker must be of an appropriate length to allow the POI and E3 ligase to interact effectively without steric hindrance.[5][10]

  • Enhance Ternary Complex Stability: The chemical nature of the linker can contribute to favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[4]

  • Modulate Physicochemical Properties: The linker significantly influences the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[9][11][12]

The Chemical Diversity of PROTAC Linkers

The design of PROTAC linkers has evolved from simple hydrocarbon chains to more sophisticated structures aimed at fine-tuning the molecule's properties. The most common linker motifs fall into three main categories: polyethylene glycol (PEG) linkers, alkyl linkers, and rigid linkers.[9][11]

Polyethylene Glycol (PEG) Linkers

PEG linkers are the most prevalent type used in PROTAC design, incorporated in approximately 55% of reported structures.[2][11][13] They consist of repeating ethylene glycol units, which impart hydrophilicity and flexibility.

  • Advantages:

    • Improved Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the often-lipophilic PROTAC molecule.[1][14]

    • Enhanced Permeability (to an extent): The flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating passage across the cell membrane.[1]

    • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, enabling the rapid synthesis of PROTAC libraries with varying linker lengths.[11][13]

  • Disadvantages:

    • Reduced Metabolic Stability: The ether bonds in PEG linkers can be susceptible to metabolic cleavage.[14]

    • Potential for Reduced Permeability: Excessive PEGylation can lead to a high polar surface area, which can hinder cell permeability.[1]

Alkyl Linkers

Alkyl linkers are simple hydrocarbon chains of varying lengths and represent the second most common linker type, found in about 30% of PROTACs.[2][11]

  • Advantages:

    • Increased Membrane Permeability: The lipophilic nature of alkyl chains can enhance passive diffusion across the cell membrane.[8]

    • Metabolic Stability: The carbon-carbon bonds of alkyl chains are generally more resistant to metabolic degradation compared to the ether bonds of PEG linkers.[8]

    • Synthetic Accessibility: Similar to PEG linkers, a variety of bifunctional alkyl linkers are readily available.[8][11]

  • Disadvantages:

    • Poor Solubility: The hydrophobicity of alkyl linkers can lead to poor aqueous solubility of the PROTAC.[15]

    • Potential for Non-specific Binding: The lipophilic nature of long alkyl chains can increase the risk of non-specific hydrophobic interactions.

Rigid and Semi-Rigid Linkers

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid and semi-rigid structures. These linkers often incorporate cyclic moieties (e.g., piperazine, piperidine, aromatic rings) or unsaturated bonds (e.g., alkynes, triazoles) to restrict conformational flexibility.[2][11][15]

  • Advantages:

    • Pre-organization for Ternary Complex Formation: A rigid linker can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4][9]

    • Improved Selectivity: By disfavoring the formation of off-target ternary complexes, rigid linkers can enhance the selectivity of the PROTAC.[9]

    • Enhanced Pharmacokinetic Properties: The constrained conformation can lead to improved metabolic stability and other desirable DMPK properties.[9]

  • Disadvantages:

    • Synthetic Complexity: Rigid linkers are often more challenging and costly to synthesize.[4][14]

    • Risk of Mismatched Geometry: The lack of flexibility can make it difficult to achieve a productive ternary complex if the predetermined geometry is not optimal.[9]

The "Click Chemistry" Approach to PROTAC Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[15][] This approach involves functionalizing the warhead and the E3 ligase ligand with an alkyne and an azide, respectively (or vice versa), and then "clicking" them together with a linker containing the complementary functionality.[][17][18] The resulting triazole ring is metabolically stable and can act as a rigid component within the linker.[14][15] This modular strategy allows for the systematic variation of linker length, composition, and attachment points to optimize PROTAC activity.[11][17][18]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The choice of linker has a profound and quantifiable impact on the degradation efficiency and other key parameters of a PROTAC. The following tables summarize representative data from the literature, illustrating the effects of linker length and composition.

TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG8>5000<20[11]
BRD4CRBNPEG11<500~80[11]
BRD4CRBNPEG14<500~90[11]
BRD4VHLPEG9~250~70[11]
BRD4VHLPEG12~30>95[11]
BRD4VHLPEG15~100~90[11]
BRD4CRBNAlkyl-ether121.8>95[19]
BRD4CRBNAlkyl-ether150.8>95[19]
BRD4VHLPEG1223>95[20]
BRD2VHLPEG1218>95[20]
BRD3VHLPEG1260>95[20]

Table 1: Impact of Linker Length and Type on BRD4 Degradation. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

PROTACLinker TypeALogPPAMPA Permeability (10⁻⁶ cm/s)Reference
MZ1 (amide)PEG-based3.50.05[21]
OMZ1 (ester)PEG-based4.10.5[21]
ARV-771 (amide)PEG-based4.20.2[21]
OARV-771 (ester)PEG-based4.80.3[21]
AB1 (amide)Alkyl-based5.21.0[21]
OAB1 (ester)Alkyl-based5.80.4[21]

Table 2: Impact of Linker Composition on Physicochemical Properties. ALogP is a measure of lipophilicity. PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive cell permeability.

Experimental Protocols

A systematic evaluation of PROTAC linker candidates requires a suite of robust biophysical and cellular assays. The following are detailed methodologies for key experiments in PROTAC development.

Protocol 1: Western Blotting for Quantifying Protein Degradation

This protocol is used to determine the DC50 and Dmax values of a PROTAC.[2][8]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (typically from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.[2]

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a membrane.[2][8]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[2][8]

  • Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.[8][20]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of PROTACs.[1][22][23]

Materials:

  • 96-well filter plate (donor plate) and acceptor plate

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound dissolved in a suitable buffer

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[23]

  • Assay Setup: Fill the acceptor plate wells with buffer. Add the PROTAC solution to the donor plate wells.[24]

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.[23][24]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and [drug]_equilibrium is the concentration at which the system would be at equilibrium.[24]

Protocol 3: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for Ternary Complex Formation

This bead-based proximity assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[12][13]

Materials:

  • Purified recombinant POI and E3 ligase complex

  • AlphaScreen donor and acceptor beads conjugated to antibodies or tags that recognize the POI and E3 ligase (e.g., anti-His, anti-GST)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Assay Setup: In a microplate, combine the purified POI, E3 ligase complex, and a serial dilution of the PROTAC compound.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the donor and acceptor beads and incubate in the dark.

  • Detection: Read the plate on an AlphaScreen-capable microplate reader. The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.[13]

  • Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (POI-PROTAC and E3-PROTAC) that do not bring the beads together.[17][25] The peak of the curve represents the optimal concentration for ternary complex formation.[12][13]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes in PROTAC-mediated protein degradation and the general workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_discovery Discovery & Design cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development Target_Identification Target Identification & Validation Ligand_Discovery POI & E3 Ligase Ligand Discovery Target_Identification->Ligand_Discovery Linker_Design Linker Design & Synthesis (PEG, Alkyl, Rigid) Ligand_Discovery->Linker_Design PROTAC_Synthesis PROTAC Library Synthesis (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation (AlphaScreen, TR-FRET) PROTAC_Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, MSD) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cellular Permeability (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay DMPK_Assays In Vitro DMPK (Metabolic Stability) Permeability_Assay->DMPK_Assays In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) DMPK_Assays->In_Vivo_Efficacy PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling In_Vivo_Efficacy->PK_PD_Modeling Toxicity_Studies Toxicology & Safety Assessment PK_PD_Modeling->Toxicity_Studies

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its biological activity and drug-like properties.[4][5][6] A deep understanding of linker chemistry, including the properties of different linker types and their impact on ternary complex formation, is essential for the rational design of effective and selective protein degraders. The "trial and error" approach to linker design is gradually being replaced by more structure-guided and rational strategies, aided by a growing body of quantitative data and advanced computational modeling.[3][26] As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full therapeutic potential of PROTACs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-PEG4-t-butyl ester, also known as mesyl-PEG4-tert-butyl ester, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and pharmaceutical development. This compound features a discrete polyethylene glycol (dPEG®) linker with four ethylene glycol units, providing hydrophilicity and a defined spacer length. One terminus is functionalized with a mesylate group, an excellent leaving group for nucleophilic substitution reactions, while the other end is capped with a t-butyl ester, a protecting group for a carboxylic acid that can be removed under acidic conditions.

These characteristics make this compound a valuable building block in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for sequential and controlled conjugation to different molecules of interest.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including the preparation of the key precursor, purification methods, and characterization data.

Physicochemical Properties and Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

PropertyHO-PEG4-t-butyl ester (Precursor)This compound (Final Product)
Molecular Formula C₁₅H₃₀O₇C₁₆H₃₂O₉S
Molecular Weight 322.39 g/mol 400.49 g/mol
CAS Number 518044-32-1870487-48-2
Appearance Colorless to pale yellow liquidColorless to pale yellow oil or solid
Purity (Typical) ≥95%≥98%
Solubility Soluble in water, DMSO, DCM, DMFSoluble in water, DMSO, DCM, DMF
Storage Conditions 2-8°C-20°C for long-term stability

Experimental Protocols

The synthesis of this compound is a two-step process, starting from commercially available tetraethylene glycol. The first step involves the formation of the t-butyl ester, followed by the mesylation of the terminal hydroxyl group.

Step 1: Synthesis of HO-PEG4-t-butyl ester (Precursor)

This protocol is based on the general principle of Williamson ether synthesis followed by esterification, adapted for the specific synthesis of the mono-t-butyl ester of a PEG chain.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol (1 equivalent) to a flask containing anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure HO-PEG4-t-butyl ester.

Expected Yield: 60-70%

Step 2: Synthesis of this compound (Final Product)

This protocol describes the mesylation of the terminal hydroxyl group of the precursor synthesized in Step 1.

Materials:

  • HO-PEG4-t-butyl ester (from Step 1)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve HO-PEG4-t-butyl ester (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Yield: 85-95%

Characterization Data (Representative)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.38-4.35 (m, 2H, -CH₂-OMs), 3.75-3.60 (m, 14H, PEG backbone), 3.08 (s, 3H, -SO₂-CH₃), 2.50 (t, 2H, -CH₂-COO-), 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 170.8, 80.5, 70.6, 70.5, 70.4, 70.3, 69.1, 68.9, 37.7, 28.1
Mass Spectrometry (ESI-MS) Calculated for C₁₆H₃₂O₉SNa [M+Na]⁺: 423.16. Found: 423.1.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mesylation start1 Tetraethylene glycol product1 HO-PEG4-t-butyl ester start1->product1 Williamson Ether Synthesis/ Esterification reagent1 1. NaH, THF 2. tert-Butyl bromoacetate start2 HO-PEG4-t-butyl ester product2 This compound start2->product2 Mesylation reagent2 MsCl, TEA, DCM

Caption: Two-step synthesis workflow for this compound.

Logical Relationship in PROTAC Application

This compound is a linker that can be used in the synthesis of PROTACs. The following diagram shows the logical relationship of the components in a PROTAC molecule and its mechanism of action.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery E3_ligand E3 Ligase Ligand linker MS-PEG4-linker (deprotected) E3_ligand->linker E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase binds target_ligand Target Protein Ligand linker->target_ligand target_protein Target Protein target_ligand->target_protein binds proteasome Proteasome E3_ligase->proteasome Ubiquitination & Degradation target_protein->proteasome Ubiquitination & Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

Application Notes: Synthesis of PROTACs using Acid-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2][3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[4][5] Acid-PEG4-t-butyl ester is a versatile bifunctional linker that offers a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a t-butyl ester-protected carboxylic acid on the other end. This protecting group strategy allows for a sequential and controlled synthesis of the final PROTAC molecule.

These application notes provide detailed protocols for the synthesis of PROTACs utilizing Acid-PEG4-t-butyl ester, methodologies for purification and characterization, and representative data.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC->E3 POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Releases

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using Acid-PEG4-t-butyl ester typically involves a two-step process:

  • Amide coupling of the free carboxylic acid of the linker to an amine-containing ligand (either the POI binder or the E3 ligase ligand).

  • Deprotection of the t-butyl ester to reveal a carboxylic acid.

  • A subsequent amide coupling to the second amine-containing ligand.

Materials
  • Acid-PEG4-t-butyl ester

  • Amine-functionalized POI ligand (POI-NH2)

  • Amine-functionalized E3 ligase ligand (E3-NH2)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • Base: DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Anhydrous DCM (Dichloromethane)

  • Deprotection agent: TFA (Trifluoroacetic acid)

  • Purification: Preparative reverse-phase HPLC system with a C18 column

Protocol 1: Synthesis of POI-Linker Intermediate

This protocol describes the coupling of the Acid-PEG4-t-butyl ester to an amine-functionalized POI ligand.

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Acid-PEG4-t-butyl ester (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG4-t-butyl ester intermediate.

Protocol 2: Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl protecting group to generate the free carboxylic acid.

  • Dissolve the purified POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.[6]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude POI-PEG4-acid can be used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the final coupling of the deprotected intermediate with the E3 ligase ligand.

  • Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: - POI-NH2 - Acid-PEG4-t-butyl ester - E3-NH2 step1 Step 1: Amide Coupling (POI-NH2 + Linker) start->step1 intermediate1 Intermediate: POI-PEG4-t-butyl ester step1->intermediate1 step2 Step 2: t-butyl Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate: POI-PEG4-acid step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate + E3-NH2) intermediate2->step3 final_protac Final PROTAC: POI-PEG4-E3 step3->final_protac

Figure 2: Workflow for the synthesis of a PROTAC using Acid-PEG4-t-butyl ester.

Quantitative Data

The following tables summarize representative data for the synthesis and evaluation of PROTACs. The data is illustrative and may vary depending on the specific ligands and reaction conditions.

Table 1: Representative Reaction Yields

StepReactionTypical Yield (%)
1First Amide Coupling60-80%
2t-butyl Deprotection>90% (crude)
3Second Amide Coupling40-60%

Table 2: Representative Degradation Efficacy of a BRD4-targeting PROTAC

CompoundLinkerDC50 (nM)Dmax (%)Cell Line
PROTAC B242 PEG units0.75>95MV4-11
PROTAC A4 PEG units5-10~90HeLa
PROTAC B4 PEG units1-5>9522Rv1

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[7]

Application Example: Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogenes such as c-MYC and is a validated target in various cancers. PROTACs that target BRD4 for degradation have shown significant anti-cancer activity.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling and PROTAC Intervention cluster_degradation PROTAC-mediated Degradation BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase Recruits cMYC_Gene c-MYC Gene BRD4_PROTAC->cMYC_Gene Inhibits Transcription Proteasome Proteasome BRD4->Proteasome Degradation Histones Acetylated Histones BRD4->Histones Binds to E3_Ligase->BRD4 Ubiquitination Histones->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes

Figure 3: Simplified signaling pathway of BRD4 and the intervention by a BRD4-targeting PROTAC.

Conclusion

Acid-PEG4-t-butyl ester is a valuable and versatile linker for the modular synthesis of PROTACs. The PEG4 spacer can enhance the solubility and pharmacokinetic properties of the resulting PROTAC, while the orthogonal protecting group strategy allows for a controlled and efficient synthetic route. The protocols and data presented here provide a foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of proteins of interest.

References

Application Notes and Protocols for Bioconjugation Using MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the use of MS-PEG4-t-butyl ester, a heterobifunctional linker, in bioconjugation. This compound features a methanesulfonyl (mesyl) group for covalent attachment to nucleophilic residues on biomolecules and a t-butyl ester protected carboxylic acid. The mesyl group serves as an excellent leaving group, enabling efficient conjugation, particularly with thiol groups found in cysteine residues. The PEG4 spacer enhances solubility and reduces steric hindrance. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent functionalization, for example, in the creation of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

These application notes offer detailed experimental protocols for protein conjugation, deprotection of the t-butyl ester, and characterization of the resulting bioconjugate. Furthermore, we present illustrative quantitative data and diagrams to guide researchers in applying this versatile linker in their drug development and research endeavors.

Introduction to this compound Bioconjugation

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. The this compound linker offers a strategic approach to bioconjugation through its distinct functionalities. The mesyl group is highly reactive towards nucleophiles, with a preference for thiols under controlled pH conditions, allowing for site-specific modification of proteins at cysteine residues. The t-butyl ester protected carboxyl group provides a latent reactive site that can be revealed post-conjugation for further molecular assembly.

Key Features of this compound:

  • Mesyl Group: A good leaving group that readily reacts with nucleophiles like thiols (from cysteine), and to a lesser extent, amines (from lysine) and hydroxyls (from serine, threonine, tyrosine) under specific pH conditions.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that increases the solubility of the conjugate and provides spatial separation between the conjugated molecules.

  • t-Butyl Ester: A robust protecting group for a carboxylic acid that is stable under a variety of conditions but can be selectively cleaved with strong acids like trifluoroacetic acid (TFA).

Experimental Protocols

Protocol for Protein Conjugation with this compound

This protocol describes the covalent attachment of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides)

  • This compound

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (if necessary, e.g., TCEP-HCl)

  • Quenching Reagent: 1 M N-acetyl-L-cysteine

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • If the protein's target thiols are in disulfide bonds, perform a reduction step. Incubate the protein with a 5-10 fold molar excess of TCEP-HCl in the Reaction Buffer for 1-2 hours at room temperature.

    • Remove the excess reducing agent by buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of N-acetyl-L-cysteine (relative to the initial amount of this compound) to quench any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted linker and quenching reagent using a pre-equilibrated SEC column with an appropriate buffer (e.g., PBS, pH 7.4).[]

    • Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm) and degree of PEGylation.

Protocol for t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group from the PEGylated protein to expose the terminal carboxylic acid.

Materials:

  • Lyophilized PEGylated protein

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water

  • Cold diethyl ether

  • Purification System: SEC or dialysis

Procedure:

  • Lyophilize the PEGylated Protein: If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Initiate Deprotection: Dissolve the lyophilized PEGylated protein in the Deprotection Solution. Use a minimal volume to ensure complete dissolution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[2] The progress can be monitored by LC-MS to confirm the mass shift corresponding to the loss of the t-butyl group (56 Da).

  • Remove TFA: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[2]

  • Purification: Resuspend the deprotected protein in a suitable buffer and purify using SEC or dialysis to remove any remaining TFA and byproducts.

Data Presentation

The following tables provide illustrative quantitative data for the bioconjugation and deprotection steps. These are example values and actual results may vary depending on the specific protein and reaction conditions.

Table 1: Example Conjugation Efficiency of this compound to a Model Antibody (mAb)

Molar Excess of LinkerReaction Time (hours)Degree of PEGylation (PEG/mAb)Conjugation Yield (%)
5x21.885
10x23.592
20x25.195
10x44.294

Table 2: Example Deprotection Efficiency of t-Butyl Ester

Reaction Time (hours)Deprotection Efficiency (%)
1>98
2>99

Characterization of the Bioconjugate

Successful conjugation and deprotection should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to determine the molecular weight of the intact conjugate, confirming the degree of PEGylation and the successful removal of the t-butyl group.[3][4]

  • HPLC Analysis: Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and detect any aggregation.[][5] Reversed-phase HPLC (RP-HPLC) can also be used to separate different PEGylated species.[5]

  • SDS-PAGE: Can provide a qualitative assessment of the increase in molecular weight upon PEGylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Conjugation cluster_deprotection Deprotection protein Protein (with -SH groups) reaction Conjugation Reaction (pH 7.0-7.5) protein->reaction linker This compound linker->reaction quench Quench (N-acetyl-cysteine) reaction->quench purify1 Purification (SEC) quench->purify1 conjugate PEGylated Protein (t-butyl protected) purify1->conjugate deprotection Deprotection (TFA) conjugate->deprotection purify2 Purification (SEC/Dialysis) deprotection->purify2 final_product Final Conjugate (with free -COOH) purify2->final_product ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Degradation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxicity PROTAC_Workflow POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols: Deprotection of MS-PEG4-t-butyl ester with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MS-PEG4-t-butyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The t-butyl ester group serves as a stable protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions to reveal the free acid for subsequent conjugation reactions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy, volatility, and compatibility with a range of functional groups.

This document provides detailed application notes and protocols for the efficient cleavage of the t-butyl ester group from this compound using TFA.

Reaction Mechanism

The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the departure of the stable tert-butyl carbocation, resulting in the formation of the desired carboxylic acid. The tert-butyl cation is subsequently quenched, typically by forming isobutylene gas or by reacting with the trifluoroacetate anion to form t-butyl trifluoroacetate.[1] Using an excess of TFA ensures the reaction proceeds to completion.[1]

Data Presentation

Table 1: Representative Conditions for TFA-mediated Deprotection of t-butyl Esters

While specific quantitative data for the deprotection of this compound is not extensively published in comparative tables, the following table summarizes typical reaction conditions and expected yields based on general procedures for t-butyl ester deprotection of PEGylated and other organic molecules.[2][3][4]

EntryTFA Concentration (v/v in DCM)Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
120%25 (Room Temp)2 - 4>95%Milder conditions, may require longer reaction times for complete conversion.
250%25 (Room Temp)1 - 2>98%A commonly used and generally effective condition.[4]
31:1 (TFA:DCM)25 (Room Temp)5~99%As reported for a similar peptoid synthesis.[3]
495% (neat TFA)25 (Room Temp)0.5 - 1>98%For substrates sensitive to prolonged acid exposure.
550%0 to Room Temp1 - 2>95%Starting at a lower temperature can help control reactions with sensitive functional groups.[4]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data provided serves as a general guideline. Reaction progress should be monitored by appropriate analytical techniques such as TLC, LC-MS, or NMR.

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol describes a general procedure for the deprotection of this compound using a 50% TFA solution in dichloromethane (DCM).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Rotary evaporator

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture, which corresponds to approximately 50% TFA concentration.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).

  • The resulting crude product (the TFA salt of the deprotected acid) can often be used directly in the next step.

  • For purification, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove any soluble impurities.

  • Dry the purified product under vacuum.

Protocol 2: Deprotection and Aqueous Work-up

This protocol is suitable when the deprotected product is not water-soluble and a neutralization step is required.

Materials:

  • All materials from Protocol 1

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Upon completion of the reaction, dilute the mixture with additional DCM.

  • Transfer the diluted mixture to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve. Ensure proper venting.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product as the free carboxylic acid.

Mandatory Visualizations

Deprotection Reaction Mechanism

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Products ester This compound protonated_ester Protonated Ester Intermediate ester->protonated_ester + H⁺ tfa TFA (H⁺) carbocation tert-butyl carbocation protonated_ester->carbocation Cleavage product MS-PEG4-COOH protonated_ester->product Cleavage isobutylene Isobutylene carbocation->isobutylene - H⁺

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Experimental Workflow: PROTAC Synthesis

The deprotection of a PEG-t-butyl ester is a critical step in the modular synthesis of PROTACs. The following workflow illustrates the general process.

protac_synthesis_workflow start Start with This compound conjugate_poi 1. Conjugate to POI Ligand start->conjugate_poi protected_protac_intermediate Protected PROTAC Intermediate (POI-PEG4-t-butyl ester) conjugate_poi->protected_protac_intermediate deprotection 2. Deprotection with TFA protected_protac_intermediate->deprotection activated_protac_intermediate Activated PROTAC Intermediate (POI-PEG4-COOH) deprotection->activated_protac_intermediate conjugate_e3 3. Conjugate to E3 Ligase Ligand activated_protac_intermediate->conjugate_e3 final_protac Final PROTAC Molecule conjugate_e3->final_protac

Caption: Workflow for PROTAC synthesis using a PEG linker.

References

Application Notes and Protocols for MS-PEG4-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, solubility, and overall efficacy of the ADC. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, improve pharmacokinetics, and reduce aggregation.[1][2]

This document provides detailed application notes and protocols for the use of MS-PEG4-t-butyl ester, a heterobifunctional linker, in the development of ADCs. For the purpose of these protocols, "MS" is presumed to denote a Maleimide-Succinimidyl functional group, a commonly used reactive moiety for conjugation to thiol groups on the cytotoxic payload. The t-butyl ester provides a protecting group for a carboxylic acid, which, after deprotection, can be activated to react with amine groups (e.g., lysine residues) on the antibody.

Core Principles of this compound in ADC Synthesis

The use of this compound in ADC synthesis involves a multi-step process that leverages its heterobifunctional nature for a controlled and sequential conjugation strategy. The key steps include:

  • Payload Conjugation: The maleimide group of the linker reacts specifically with a thiol group on the cytotoxic payload.

  • Deprotection: The t-butyl ester protecting group on the PEG linker is removed under acidic conditions to reveal a terminal carboxylic acid.

  • Activation: The newly exposed carboxylic acid is activated, typically as an N-hydroxysuccinimide (NHS) ester.

  • Antibody Conjugation: The activated linker-payload construct is then conjugated to primary amines (e.g., lysine residues) on the monoclonal antibody.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated species and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), aggregation, and purity.

Data Presentation

The incorporation of PEG linkers, such as PEG4, generally improves the physicochemical properties and in vivo performance of ADCs. The following tables summarize the expected impact based on documented trends.[3]

ParameterADC without PEG LinkerADC with PEG4 LinkerRationale
Solubility Lower, prone to aggregation with hydrophobic payloadsHigherThe hydrophilic ethylene oxide units of the PEG chain increase the overall hydrophilicity of the ADC construct.[4][5]
Aggregation Higher, especially at high DARsLowerThe PEG linker provides a hydration shell and steric hindrance, reducing intermolecular hydrophobic interactions.[1][3]
In Vivo Half-Life ShorterLongerPEGylation can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation time.[2]
Drug-to-Antibody Ratio (DAR) Limited by aggregationHigher DARs achievableThe increased solubility allows for the attachment of more drug molecules before aggregation becomes a limiting factor.[2]
Analytical TechniquePurposeExpected Outcome for PEGylated ADC
Size-Exclusion Chromatography (SEC) Assess aggregation and fragmentationA higher percentage of monomeric ADC and a lower percentage of high molecular weight aggregates compared to a non-PEGylated equivalent.[6]
Hydrophobic Interaction Chromatography (HIC) Determine Drug-to-Antibody Ratio (DAR) distributionProvides a profile of different drug-loaded species. The PEG linker can modulate the retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight and DARProvides accurate mass data for the intact ADC and its subunits, confirming successful conjugation and allowing for precise DAR calculation.[6][7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Payload

This protocol describes the conjugation of the maleimide group of the linker to a cytotoxic drug containing a free thiol group.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the thiol-containing payload (1.0 equivalent) in anhydrous DMF.

  • Dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the this compound solution to the payload solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the resulting payload-linker construct can be purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid for antibody conjugation.[1][8][9]

Materials:

  • Payload-PEG4-t-butyl ester conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the payload-PEG4-t-butyl ester conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting deprotected payload-linker conjugate is now ready for activation.

Protocol 3: Activation of the Carboxylic Acid to an NHS Ester

This protocol describes the activation of the terminal carboxylic acid of the payload-linker construct to an amine-reactive NHS ester.[10]

Materials:

  • Deprotected payload-PEG4-acid conjugate

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the deprotected payload-PEG4-acid conjugate (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

  • Monitor the formation of the NHS ester by LC-MS.

  • If DCC is used, a dicyclohexylurea (DCU) precipitate will form. Remove the precipitate by filtration.

  • The resulting solution containing the activated payload-linker-NHS ester is typically used immediately in the next step to avoid hydrolysis.

Protocol 4: Conjugation of Activated Payload-Linker to the Antibody

This protocol details the conjugation of the payload-linker-NHS ester to the antibody.[2][10]

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Activated payload-linker-NHS ester solution in DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

  • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.

  • Add a 5- to 20-fold molar excess of the activated payload-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

  • Incubate for an additional 30 minutes at room temperature.

  • Purify the resulting ADC using size-exclusion chromatography to remove excess payload-linker and other small molecules.

Protocol 5: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, solving a set of simultaneous equations to account for the payload's absorbance at 280 nm.

  • The DAR is the molar ratio of the payload to the antibody.

B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC) [6]

  • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Inject 10-50 µg of the purified ADC.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer, aggregates, and fragments. The percentage of monomer is a key indicator of ADC quality.

C. Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

  • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC.

  • Elute with a decreasing salt gradient using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

  • Species with higher DARs are more hydrophobic and will elute later. The peak profile represents the distribution of different drug-loaded species.

D. Confirmation of Conjugation and DAR by LC-MS [7]

  • For analysis of the intact ADC, perform deglycosylation to simplify the mass spectrum.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

  • The deconvoluted mass spectrum will show a series of peaks corresponding to the antibody conjugated with different numbers of payload-linker molecules.

  • The relative intensities of these peaks can be used to calculate the average DAR.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis Linker This compound Conjugation1 Payload Conjugation Linker->Conjugation1 Payload Thiol-Payload Payload->Conjugation1 Deprotection t-butyl Deprotection Conjugation1->Deprotection Activation NHS Activation Deprotection->Activation ActivatedLinker Activated Linker-Payload Activation->ActivatedLinker Conjugation2 Antibody Conjugation ActivatedLinker->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Purification Purification (SEC) Conjugation2->Purification ADC Purified ADC Purification->ADC

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Internalization_Pathway ADC ADC Binding Binding ADC->Binding 1 Receptor Tumor Cell Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2 Endosome Endosome Endocytosis->Endosome 3 Lysosome Lysosome Endosome->Lysosome 4 DrugRelease Payload Release Lysosome->DrugRelease 5 Payload Free Payload DrugRelease->Payload 6 Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 7

Caption: General mechanism of ADC internalization and payload release.

PEG_Linker_Benefit PEG4 PEG4 Linker Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity StericHindrance Steric Hindrance PEG4->StericHindrance Solubility Improved Solubility Hydrophilicity->Solubility PK Improved Pharmacokinetics Hydrophilicity->PK Aggregation Reduced Aggregation StericHindrance->Aggregation Efficacy Enhanced Therapeutic Window Solubility->Efficacy Aggregation->Efficacy PK->Efficacy

Caption: Benefits of incorporating a PEG4 linker in ADC design.

References

Designing Next-Generation PROTACs: Application and Protocols for MS-PEG4-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] The MS-PEG4-t-butyl ester linker, a bifunctional PEG linker, offers a versatile platform for PROTAC synthesis. The mesyl (MS) group provides a reactive site for conjugation to a nucleophile on one of the ligands, while the t-butyl ester protects a carboxylic acid that, upon deprotection, can be coupled to the other ligand. This application note provides a detailed guide to designing and evaluating PROTACs incorporating this linker, including experimental protocols and representative data.

The Role of the PEG4 Linker in PROTAC Performance

The length and composition of the linker are paramount for achieving potent and selective protein degradation.[3] A 4-unit PEG linker (PEG4) strikes a balance between flexibility and rigidity, which is crucial for the formation of a stable and productive ternary complex.[5]

Key Advantages of PEG4 Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt a "chameleonic" property, folding to shield their polar surface area in the hydrophobic environment of the cell membrane, thus facilitating cellular entry.[1][6]

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG4 linker can provide the optimal distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination.[5]

Quantitative Data on PROTACs with PEG4 Linkers

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of PEG Linker Length on Degradation Efficiency of Representative PROTACs

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK4-PEG units1-40Not ReportedRamos
HDAC1Not specified PEG910>50%HCT116
HDAC3Not specified PEG640>50%HCT116
KRASNot specified PEG30Not ReportedNCI-H358

This data is illustrative and compiled from various sources in the literature.[3][7][8] DC50 and Dmax values are cell-line and target-dependent.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

PROTAC_Workflow

Linker_Considerations

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a PEG4-based Linker

This protocol provides a general two-step approach for synthesizing a PROTAC using a bifunctional PEG4 linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine or hydroxyl).

  • E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid).

  • Bromo-PEG4-PFP ester or similar activated PEG4 linker.

  • Pomalidomide or other E3 ligase ligand.

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous Dimethylformamide (DMF).

  • Reagents for purification (e.g., silica gel, HPLC).

  • Analytical instruments (LC-MS, NMR).

Procedure:

Step 1: Synthesis of Ligand-Linker Intermediate

  • Dissolve the POI ligand (e.g., JQ1-acid) in anhydrous DMF.[9]

  • Add Bromo-PEG4-PFP ester and DIPEA to the solution.[9]

  • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.[9]

  • Monitor the reaction progress by LC-MS.[9]

  • Upon completion, purify the intermediate by flash column chromatography or preparative HPLC.[9]

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified ligand-linker intermediate and the E3 ligase ligand (e.g., pomalidomide) in anhydrous DMF.[9]

  • Add a non-nucleophilic base like DIPEA.[9]

  • Heat the reaction mixture to 50-80°C and stir for 12-24 hours.[9]

  • Monitor the reaction by LC-MS.[9]

  • Once complete, cool the mixture and purify the final PROTAC using preparative HPLC.[9]

  • Characterize the final product by NMR and high-resolution mass spectrometry.[9]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibody against the target protein and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Incubate on ice for 15-30 minutes.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Protocol 3: Cellular Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • PROTAC compound.

  • Analysis buffer.

  • Plate reader for quantification.

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with analysis buffer.

  • Coat Donor Plate: Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dissolve the PROTAC in the analysis buffer at a known concentration.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

Conclusion

The this compound linker is a valuable tool in the design of PROTACs, offering a balance of properties that can lead to potent and effective protein degraders. By systematically evaluating linker length and composition, and employing the detailed protocols outlined in this guide, researchers can optimize the performance of their PROTACs. The provided quantitative data, though representative, highlights the significant impact of PEG4 linkers on the physicochemical and biological properties of these novel therapeutics. Further advances in structural biology and computational modeling will continue to refine the rational design of PROTACs, paving the way for new treatments for a wide range of diseases.[1]

References

Application Notes and Protocols for MS-PEG4-t-butyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[5]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[6] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[7]

MS-PEG4-t-butyl ester is a versatile PEG-based linker used in the synthesis of PROTACs. It features:

  • A mesylate (Ms) group, which is a good leaving group for reaction with nucleophiles such as amines or thiols on a POI or E3 ligase ligand.

  • A tetra-ethylene glycol (PEG4) spacer, which provides a desirable length and hydrophilicity to the PROTAC molecule. The length of the PEG linker is a crucial parameter for optimizing the formation of a productive ternary complex.[8]

  • A tert-butyl (t-butyl) ester protecting group on a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to another ligand.[9][10]

These application notes provide an overview of the use of this compound in PROTAC synthesis and detailed protocols for the characterization of the resulting protein degraders.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC synthesized using a linker like this compound.

PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ternary->Proteasome Degradation Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Quantitative Data on PROTAC Performance

The following tables summarize representative quantitative data for PROTACs containing PEG4 linkers, illustrating their degradation efficiency and cellular activity. Note: This data is illustrative and derived from published studies on PROTACs with similar PEG4 linkers, as specific data for this compound was not publicly available.

Table 1: In Vitro Degradation of Target Proteins by PEG4-Containing PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)E3 LigaseReference
PROTAC-ABRD4HeLa15>90VHL[11]
PROTAC-BBTKRamos8~95CRBN[6]
PROTAC-CPI3KγTHP-188.4>70VHL[12]
PROTAC-DmTORMDA-MB-23145.4~75VHL[12]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity of PEG4-Containing PROTACs

PROTAC IDTarget ProteinCell LineIC50 (nM) (Cell Viability)Ternary Complex TC50 (nM)Reference
PROTAC-EBRD4RS4;110.825[6]
PROTAC-FPI3K/mTOROCI-AML344.3Not Reported[12]

IC50: Half-maximal inhibitory concentration. TC50: Half-maximal ternary complex formation concentration.

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where the this compound linker is first conjugated to an amine-containing POI ligand, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Conjugation of this compound to POI Ligand

  • Materials:

    • Amine-containing POI ligand (POI-NH2)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Preparative HPLC system

    • LC-MS system

  • Procedure:

    • Dissolve the POI-NH2 (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS to confirm the formation of the POI-PEG4-t-butyl ester intermediate.

    • Upon completion, purify the reaction mixture by preparative HPLC to yield the intermediate.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Step 2: Deprotection and Coupling to E3 Ligase Ligand

  • Materials:

    • POI-PEG4-t-butyl ester intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (E3-NH2)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene to ensure complete removal of TFA. This yields the crude POI-PEG4-acid.

    • Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the E3-NH2 (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[13][14]

TR_FRET_Workflow start Start reagents Prepare Reagents: - Tagged POI (e.g., GST-POI) - Tagged E3 Ligase (e.g., His-E3) - PROTAC Dilution Series - FRET Donor Ab (e.g., Tb-anti-GST) - FRET Acceptor Ab (e.g., AF488-anti-His) start->reagents plate Add Reagents to 384-well Plate: 1. Tagged POI 2. Tagged E3 Ligase 3. PROTAC Dilutions reagents->plate incubate1 Incubate at RT (e.g., 30 min) plate->incubate1 add_abs Add FRET Antibody Mix incubate1->add_abs incubate2 Incubate at RT (e.g., 180 min) add_abs->incubate2 read Read TR-FRET Signal (Donor & Acceptor Wavelengths) incubate2->read analyze Data Analysis: - Calculate TR-FRET Ratio - Plot Ratio vs. [PROTAC] - Determine TC50 read->analyze end End analyze->end

Caption: Experimental workflow for a TR-FRET based ternary complex formation assay.

  • Materials:

    • Recombinant tagged POI (e.g., GST-tagged)

    • Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

    • PROTAC of interest

    • TR-FRET donor-labeled antibody (e.g., terbium-conjugated anti-GST)

    • TR-FRET acceptor-labeled antibody (e.g., AF488-conjugated anti-His)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • 384-well low-volume assay plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the PROTAC in assay buffer.

    • In a 384-well plate, add the tagged POI and tagged E3 ligase to a final concentration determined by optimization (e.g., 2-10 nM).

    • Add the PROTAC dilutions to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 30-60 minutes.

    • Prepare a mix of the donor and acceptor antibodies in assay buffer at their optimized concentrations (e.g., 2-5 nM).

    • Add the antibody mix to all wells.

    • Incubate the plate in the dark at room temperature for 1-3 hours.

    • Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the TC50.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.[15][16]

  • Materials:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant E3 ligase complex

    • Recombinant POI

    • Ubiquitin

    • ATP

    • PROTAC of interest

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

    • SDS-PAGE sample buffer

    • Western blot reagents (see Protocol 4)

  • Procedure:

    • In a microcentrifuge tube, assemble the reaction mixture in the following order:

      • Ubiquitination reaction buffer

      • ATP (to a final concentration of 2-5 mM)

      • Ubiquitin (to a final concentration of 5-10 µM)

      • E1 enzyme (to a final concentration of 50-100 nM)

      • E2 enzyme (to a final concentration of 0.5-1 µM)

      • E3 ligase (to a final concentration of 0.1-0.5 µM)

      • POI (to a final concentration of 0.5-1 µM)

      • PROTAC (at the desired concentration) or vehicle control.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

    • Analyze the samples by Western blot (Protocol 4) using an antibody specific to the POI to detect higher molecular weight bands corresponding to ubiquitinated POI.

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This is the standard method to measure the degradation of the target protein in cells following treatment with a PROTAC.[3]

Western_Blot_Workflow start Start seed_cells Seed Cells in a 6-well Plate start->seed_cells treat_cells Treat Cells with PROTAC (Dose-response and Time-course) seed_cells->treat_cells lyse_cells Lyse Cells and Collect Protein treat_cells->lyse_cells quantify Quantify Protein Concentration (BCA Assay) lyse_cells->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer Proteins to a Membrane (PVDF) sds_page->transfer block Block Membrane (e.g., 5% Milk in TBST) transfer->block primary_ab Incubate with Primary Antibodies (Anti-POI and Anti-Loading Control) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect Signal (Chemiluminescence) secondary_ab->detect analyze Quantify Bands and Normalize to Loading Control (Determine DC50 and Dmax) detect->analyze end End analyze->end

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

  • Materials:

    • Cell line expressing the POI

    • Cell culture medium and supplements

    • PROTAC of interest

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and electrophoresis system

    • PVDF membrane and transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment:

      • Seed cells in 6-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • Sample Preparation:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells in ice-cold lysis buffer.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

      • Determine the protein concentration of each sample using a BCA assay.

    • SDS-PAGE and Transfer:

      • Normalize the protein concentration of all samples.

      • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection and Analysis:

      • Incubate the membrane with ECL substrate.

      • Capture the chemiluminescent signal using an imaging system.

      • Re-probe the membrane with the loading control antibody.

      • Quantify the band intensities using image analysis software.

      • Normalize the POI band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

References

Troubleshooting & Optimization

common side reactions with MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-PEG4-t-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and their respective functionalities?

This compound is a heterobifunctional linker featuring two key reactive groups:

  • Mesylate (Ms) group: This is an excellent leaving group, making the terminal end of the PEG chain susceptible to nucleophilic substitution. It readily reacts with primary and secondary amines, thiols, and alcohols.

  • t-Butyl ester group: This group protects a carboxylic acid. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.

Q2: What are the most common side reactions to be aware of when using this compound?

The most common side reactions include:

  • Elimination: Under basic conditions, particularly with hindered amines, an elimination reaction can compete with the desired nucleophilic substitution, leading to the formation of an alkene.

  • Hydrolysis of the t-butyl ester: The t-butyl ester is sensitive to acidic conditions. Premature deprotection can occur if the reaction or purification steps are not performed under neutral or basic conditions.

  • Hydrolysis of the Mesylate Group: While generally stable, the mesylate group can undergo slow hydrolysis in aqueous buffers, especially at non-neutral pH and elevated temperatures, leading to an unreactive hydroxyl group.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to:

  • Store the compound at -20°C for long-term stability.[1][2]

  • Keep the compound in a desiccated environment, as PEG compounds can be hygroscopic.

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I monitor the progress of my reaction with this compound?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[3][4] By spotting the starting material, the reaction mixture at different time points, and a co-spot, you can visualize the consumption of the starting materials and the formation of the product. The PEGylated product will typically have a different Rf value than the starting materials.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Conjugate
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal duration. A slight increase in temperature can significantly improve the reaction rate, but be cautious of promoting side reactions. - Increase the molar excess of the nucleophile: Using a 2-5 fold excess of the amine or thiol can drive the reaction to completion.
Side Reactions (e.g., Elimination) - Use a less hindered base: If a base is required, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize its competition as a nucleophile. - Optimize reaction temperature: Lowering the reaction temperature can disfavor the elimination pathway.
Hydrolysis of the Mesylate Group - Ensure anhydrous reaction conditions: Use dry solvents and reagents. - Control the pH: Maintain a neutral or slightly basic pH during the reaction.
Poor Nucleophilicity of the Substrate - Increase the concentration of the nucleophile. - Consider a more reactive solvent: Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of amines and thiols.
Problem 2: Premature Cleavage of the t-Butyl Ester Group
Potential Cause Troubleshooting Steps
Acidic Reaction Conditions - Ensure the reaction is performed under neutral or basic conditions. Avoid acidic buffers or reagents during the conjugation step.
Acidic Work-up or Purification - Use neutral or slightly basic aqueous solutions for extraction. - For chromatography, use a neutral mobile phase. If acidic modifiers are necessary, use them cautiously and for the shortest possible time.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Steps
Co-elution of Product and Starting Material - Optimize chromatographic conditions: For silica gel chromatography, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol) is often effective. For larger biomolecules, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be more suitable.[5][]
Presence of PEG-related Impurities - Use high-purity starting materials. - Consider a different purification technique: Reverse-phase HPLC can sometimes provide better separation of PEGylated compounds.[]

Quantitative Data Summary

The following table summarizes typical reaction conditions and potential outcomes. Please note that these are general guidelines, and optimal conditions should be determined empirically for each specific reaction.

Parameter Nucleophilic Substitution with Primary Amine Nucleophilic Substitution with Thiol t-Butyl Ester Deprotection
Typical Nucleophile Benzylamine, Lysine side chainThiophenol, Cysteine side chain-
Solvent DMF, DMSO, CH2Cl2DMF, DMSO, THFCH2Cl2, Dioxane
Temperature Room Temperature to 50°CRoom TemperatureRoom Temperature
Reaction Time 2 - 24 hours1 - 12 hours1 - 4 hours
Typical Reagent --Trifluoroacetic acid (TFA)
Typical Yield 60-95%70-98%>95%
Purity (Post-Purification) >95%>95%>98%

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine
  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add the primary amine (1.1 - 2 equivalents).

  • If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 3 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for t-Butyl Ester Deprotection
  • Dissolve the PEGylated conjugate (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7][8]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.[8]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Co-evaporate with toluene or diethyl ether to remove residual TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_conjugation Step 1: Nucleophilic Substitution cluster_deprotection Step 2: Deprotection start This compound + Nucleophile (Amine/Thiol) reaction Reaction in aprotic polar solvent (e.g., DMF) Room Temperature, 2-24h start->reaction 1. Dissolve & Mix product1 Conjugate-PEG4-t-butyl ester reaction->product1 2. Stir deprotection_reaction Acidic Cleavage Room Temperature, 1-4h product1->deprotection_reaction 3. Dissolve deprotection_reagent TFA in DCM deprotection_reagent->deprotection_reaction 4. Add final_product Final Conjugate-PEG4-COOH deprotection_reaction->final_product 5. Isolate

Caption: A typical two-step experimental workflow involving this compound.

troubleshooting_logic Troubleshooting Low Reaction Yield cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield Observed check_sm Check for unreacted starting material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM remains check_sm->sm_present no_sm Little to no SM remains check_sm->no_sm increase_time Increase reaction time/temperature sm_present->increase_time increase_nucleophile Increase molar excess of nucleophile sm_present->increase_nucleophile check_side_products Analyze for side products (e.g., elimination product) no_sm->check_side_products optimize_base Use a non-nucleophilic base check_side_products->optimize_base lower_temp Lower reaction temperature check_side_products->lower_temp

Caption: A decision tree for troubleshooting low yields in conjugation reactions.

signaling_pathway Reaction Pathways of this compound cluster_desired Desired Pathway cluster_side Potential Side Reactions reagent This compound nucleophile Nucleophile (R-NH2 or R-SH) base Base (e.g., hindered amine) acid Acid (H+) substitution_product R-NH-PEG4-t-butyl ester or R-S-PEG4-t-butyl ester nucleophile->substitution_product Nucleophilic Substitution (SN2) elimination_product Alkene-PEG4-t-butyl ester base->elimination_product Elimination (E2) hydrolysis_product Ms-PEG4-COOH acid->hydrolysis_product t-Butyl Ester Hydrolysis

Caption: Competing reaction pathways for this compound.

References

MS-PEG4-t-butyl ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MS-PEG4-t-butyl ester.

Troubleshooting Guide: Solubility Issues

Issue: Difficulty Dissolving this compound

If you are encountering problems dissolving this compound, consult the following troubleshooting workflow.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Start with desired solvent and concentration check_sol Is the compound fully dissolved? start->check_sol vortex Vortex or sonicate the solution check_sol->vortex No success Successfully Dissolved check_sol->success Yes warm Gently warm the solution (30-40°C) vortex->warm vortex->success [ If successful ] inc_solv Increase the volume of the solvent warm->inc_solv warm->success [ If successful ] switch_solv Switch to a stronger organic solvent (e.g., DMSO, DMF) inc_solv->switch_solv inc_solv->success [ If successful ] fail Still not dissolved? Contact Technical Support switch_solv->fail

Figure 1. Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound, like other PEG linkers, is soluble in a variety of organic solvents.[1] The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[2][3][4][5][6][7] However, the tert-butyl ester group introduces some hydrophobic character. For stock solutions, polar aprotic solvents are generally recommended.

Q2: I am observing a precipitate in my aqueous reaction buffer. What could be the cause?

A2: While the PEG4 chain improves water solubility, the overall solubility in aqueous solutions can be limited, especially at high concentrations. The mesylate (Ms) and t-butyl ester end groups are more hydrophobic than a free amine or carboxylic acid. If you are observing precipitation, consider the following:

  • Concentration: The concentration of this compound may be too high for your aqueous buffer. Try diluting the reaction mixture.

  • pH: The pH of your buffer can influence the stability and solubility of your reactants. Ensure the pH is compatible with all components of your reaction.

  • "Salting out": High concentrations of salts in your buffer can decrease the solubility of PEGylated compounds. If possible, try reducing the salt concentration.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in a dry, aprotic organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][4] These solvents are compatible with most subsequent bioconjugation reactions. When preparing a stock solution, ensure the solvent is anhydrous, especially if the compound will be used in moisture-sensitive reactions.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming to 30-40°C can help dissolve PEG-containing compounds.[1] However, prolonged heating at high temperatures should be avoided as it may lead to degradation of the mesylate group.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C for long-term stability.[4][8][9] It is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is hygroscopic.[9] For stock solutions, it is recommended to store them at -20°C and minimize freeze-thaw cycles.

Data Summary

Solvent TypeRecommended SolventsSolubility Profile
Polar Aprotic DMSO, DMFHigh solubility, recommended for stock solutions.[1][4][9]
Chlorinated Dichloromethane (DCM), ChloroformGood solubility.[1][9]
Ethers Tetrahydrofuran (THF)Good solubility.
Alcohols Methanol, EthanolModerate to good solubility.
Aqueous Buffers Water, PBSThe hydrophilic PEG spacer increases solubility in aqueous media.[2][3][4][5][6][7] However, solubility can be limited by the hydrophobic end-groups.
Non-polar Toluene, HexanesLow to negligible solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Store the stock solution at -20°C in a desiccated container.

Protocol 2: Deprotection of the t-butyl Ester Group

The t-butyl ester group can be removed under acidic conditions to yield a free carboxylic acid.

G cluster_0 Deprotection Workflow start Dissolve this compound in Dichloromethane (DCM) add_tfa Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) start->add_tfa react Stir at room temperature for 1-4 hours add_tfa->react monitor Monitor reaction progress by TLC or HPLC react->monitor evap Evaporate DCM and TFA under reduced pressure monitor->evap precip Precipitate product with cold diethyl ether evap->precip collect Collect and dry the deprotected product precip->collect end Deprotected product ready for use collect->end

Figure 2. Experimental workflow for the deprotection of the t-butyl ester group.

References

Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the deprotection of t-butyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete t-butyl ester deprotection?

Incomplete deprotection of t-butyl esters, primarily when using trifluoroacetic acid (TFA), can stem from several factors. Signs of an incomplete reaction include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1] Key reasons include:

  • Insufficient Acid Concentration: The concentration of the acid catalyst may be too low to drive the reaction to completion.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is crucial to monitor the reaction's progress using methods like TLC or LC-MS.[1][2]

  • Low Reaction Temperature: Most deprotections are performed at room temperature. However, sterically hindered substrates might require gentle warming, though this can also increase the risk of side product formation.[1]

  • Steric Hindrance: The substrate's structure around the t-butyl ester can impede the acid's access, slowing down or preventing deprotection.[1]

Q2: What are scavengers, and why are they necessary in t-butyl ester deprotection?

During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[1][3] This cation can alkylate nucleophilic residues in the substrate, leading to undesired side products.[1][3] Scavengers are nucleophilic compounds added to the reaction mixture to trap this reactive carbocation, preventing it from reacting with the desired product.[1]

Q3: Which amino acid residues are particularly susceptible to modification by the tert-butyl cation?

Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][4][5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][3]

Troubleshooting Guide

Issue 1: The deprotection reaction is incomplete, with starting material remaining.

Possible CauseSuggested Solution
Insufficient acid concentration or equivalents. Increase the concentration of the acid (e.g., use a higher percentage of TFA in the solvent). Ensure a sufficient molar excess of the acid is used.
Insufficient reaction time. Increase the reaction time and monitor the progress closely using TLC or LC-MS until the starting material is consumed.[1][2] For some protecting groups like Pbf on Arginine, deprotection may require more than 4 hours.[6]
Low reaction temperature. While most deprotections occur at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction for sterically hindered substrates.[1] However, be aware that this may also increase side product formation.
Steric hindrance around the ester. Consider using a stronger acid system or a different deprotection method if steric hindrance is significant.

Issue 2: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

Possible CauseSuggested Solution
Alkylation of sensitive amino acid residues by the tert-butyl cation. Add scavengers to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers and their applications are listed in the table below.
Formation of t-butyl trifluoroacetate. The reaction of the t-butyl cation with TFA can form t-butyl trifluoroacetate, which is also an alkylating agent.[3] Scavengers are effective at removing this byproduct.[3]
Modification of tryptophan residues. Prolonged exposure to certain scavengers like EDT in TFA can lead to the modification of tryptophan residues.[7] Using Fmoc-Trp(Boc) can help suppress side reactions.[7]

Scavenger Selection Guide

ScavengerTarget Residue(s)Typical Concentration/CocktailNotes
Triisopropylsilane (TIS) General carbocation scavengerTFA/TIS/H₂O (95:2.5:2.5)[6][7]A commonly used and effective scavenger for a wide range of applications.
Triethylsilane (TES) General carbocation scavenger10-20 equivalents with an equal volume of TFA[1]An alternative to TIS.
Water (H₂O) General carbocation scavengerIncluded in many cleavage cocktails (e.g., 2.5-5%)[7]Helps to hydrolyze the t-butyl cation.
Thioanisole Trp, MetReagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[7]Malodorous but effective. Can be combined with DMS.[4][5]
1,2-Ethanedithiol (EDT) Trp, CysReagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[7]Can cause side reactions with tryptophan if exposure is prolonged.[7]
Dithiothreitol (DTT) CysTFA/thioanisole/DTT (90:5:5 v/v/w)[1]A reducing agent that also acts as a scavenger.
Phenol TyrReagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[7]Protects tyrosine from modification.

Experimental Protocols

Standard TFA-Mediated Deprotection Protocol
  • Dissolve the t-butyl ester-protected compound in a suitable solvent, such as dichloromethane (DCM).[1]

  • Add the chosen scavenger or scavenger cocktail to the solution. For a general-purpose cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5) can be used.[6][7]

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 1-5 hours.[1][2][8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1][8]

  • The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1][8]

Alternative Deprotection Methods

For substrates sensitive to harsh acidic conditions, several milder alternatives to neat TFA exist:

  • Aqueous Phosphoric Acid: This is an environmentally benign and mild reagent for the deprotection of t-butyl esters and is tolerated by other protecting groups like CBZ carbamates, benzyl and methyl esters, and TBDMS ethers.[9][10]

  • Zinc Bromide (ZnBr₂): This Lewis acid can be used for selective deprotection of t-butyl esters in dichloromethane.[11][12][13][14] However, it may also cleave N-Boc and N-trityl groups.[12][13]

  • Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O/NaI): This system can be used for the deprotection of t-butyl esters.[15]

  • Magic Blue and Triethylsilane: This combination facilitates the cleavage of the C-O bond in t-butyl esters under mild conditions.[9][10][16]

  • Microwave-assisted Deprotection with p-Toluenesulfonic Acid: This method offers a rapid and efficient deprotection under solvent-free conditions for aromatic t-butyl esters.[17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete t-butyl ester deprotection.

G Troubleshooting Incomplete t-Butyl Ester Deprotection start Start: Incomplete Deprotection check_reaction Analyze Reaction by LC-MS / TLC start->check_reaction incomplete Starting Material Remains check_reaction->incomplete Yes side_products Side Products Observed check_reaction->side_products Yes end Successful Deprotection check_reaction->end No, Complete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions consider_alternatives Consider Alternative Deprotection Methods incomplete->consider_alternatives add_scavengers Add/Optimize Scavengers side_products->add_scavengers side_products->consider_alternatives increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature (Gently) optimize_conditions->increase_temp increase_acid Increase Acid Concentration optimize_conditions->increase_acid increase_time->check_reaction increase_temp->check_reaction increase_acid->check_reaction select_scavenger Select Scavenger Based on Substrate add_scavengers->select_scavenger select_scavenger->check_reaction mild_acid Milder Acid (e.g., H₃PO₄) consider_alternatives->mild_acid lewis_acid Lewis Acid (e.g., ZnBr₂) consider_alternatives->lewis_acid other_reagents Other Reagents (e.g., Magic Blue) consider_alternatives->other_reagents mild_acid->check_reaction lewis_acid->check_reaction other_reagents->check_reaction

References

stability and storage conditions for MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of MS-PEG4-t-butyl ester, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2][3][4][5] To ensure stability, it is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light.[6][7]

Q2: How should I handle the product upon receiving it?

The product is generally shipped at ambient temperature and is stable for the duration of shipping.[2][4][5] Upon receipt, it is best practice to store it at the recommended -20°C for long-term stability.

Q3: Is this compound sensitive to moisture?

Yes, PEG derivatives can be hygroscopic.[8] It is important to handle the compound in a dry environment and to tightly seal the container after use to prevent moisture absorption, which can affect its quality. When taking the container out of the freezer, allow it to warm to room temperature before opening to avoid condensation.[6][8]

Q4: What is the shelf life of this compound?

One supplier indicates a shelf life of 1095 days when stored correctly at -20°C.[1]

Q5: In which solvents is this compound soluble?

PEG derivatives are generally soluble in water and many polar organic solvents like DMSO, DMF, and methylene chloride.[2][4][5][8]

Q6: How stable is the t-butyl ester group?

The t-butyl ester group is sensitive to acidic conditions and is designed to be removed under such treatments.[2][3][4][5][9][10] It is generally stable under neutral and basic conditions.

Storage and Handling Conditions Summary

ParameterRecommendationSource(s)
Long-Term Storage Temp. -20°C[1][2][3][4][5]
Short-Term Storage Temp. 0 - 4°C (days to weeks)[2]
Atmosphere Inert gas (Nitrogen or Argon)[6]
Light Store in the dark[2][6][7]
Moisture Keep in a dry environment, use of desiccant is suggested[6][8][11]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound appears oily or tacky Moisture absorptionThis can happen if the compound is exposed to air, as PEG derivatives are hygroscopic.[8] Ensure the container is tightly sealed and stored in a dry place. For future use, consider aliquoting the compound to minimize exposure.
Loss of reactivity Improper storage leading to degradationPEGs are susceptible to oxidative degradation.[12] Ensure the compound is stored under an inert atmosphere and protected from light.[6] For sensitive applications, consider using a fresh vial.
Unexpected deprotection of the t-butyl ester Exposure to acidic conditionsThe t-butyl ester group can be cleaved by acids.[13][14] Ensure all solvents and reagents used are free from acidic impurities.
Variability between experiments Inconsistent handling or "aging" of PEG solutionsThe properties of PEG solutions can change over time with exposure to warmth, light, and oxygen.[7] For reproducible results, use freshly prepared solutions and handle the compound consistently.

Experimental Protocols

General Protocol for Handling and Preparing a Stock Solution

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric moisture.[6][8]

  • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glovebox or by backfilling the vial with nitrogen or argon).[6]

  • Weighing: Quickly weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the desired solvent (e.g., DMSO, DMF) to the appropriate concentration. Ensure the solvent is anhydrous if moisture-sensitive reactions are planned.

  • Storage of Stock Solution: Stock solutions can be kept for several days if stored properly. It is recommended to freeze them when not in use.[8] For long-term storage of solutions, it is best to aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Visual Guides

TroubleshootingWorkflow start Start: Experiment Failure check_compound Is the compound performing as expected? start->check_compound check_storage Review Storage Conditions: - Temp (-20°C)? - Inert Gas? - Dark? check_compound->check_storage No check_protocol Review Experimental Protocol: - pH of solutions? - Purity of reagents? check_compound->check_protocol Yes check_handling Review Handling Procedures: - Warmed to RT before opening? - Exposure to moisture/air? check_storage->check_handling new_vial Use a fresh vial of the compound check_handling->new_vial success Problem Resolved new_vial->success check_protocol->success

Caption: Troubleshooting workflow for experiments involving this compound.

StorageDecisionTree start Compound Received storage_duration Storage Duration? start->storage_duration long_term Long-Term (> weeks) storage_duration->long_term Long short_term Short-Term (days to weeks) storage_duration->short_term Short store_long Store at -20°C Under Inert Gas In the Dark long_term->store_long store_short Store at 0-4°C In the Dark short_term->store_short

Caption: Decision tree for the appropriate storage of this compound.

References

Technical Support Center: PROTAC Synthesis & Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to aggregation during PROTAC synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in PROTACs?

A1: PROTACs are inherently complex, high molecular weight molecules that often fall outside the typical parameters of Lipinski's rule of five.[1] This complexity can lead to poor physicochemical properties, which are the primary drivers of aggregation. Key contributing factors include:

  • High Hydrophobicity: The large, often greasy, nature of the two ligands and the linker can lead to low aqueous solubility, causing the molecules to aggregate in aqueous environments to minimize their exposed hydrophobic surface area.

  • Poor Aqueous Solubility: Limited solubility is a direct cause of aggregation, as molecules will come out of solution and form precipitates or aggregates.[2]

  • Intermolecular Interactions: Strong intermolecular forces, such as van der Waals interactions and π-π stacking between the aromatic rings commonly found in PROTAC components, can promote self-association and aggregation.

  • Flexible Linkers: While beneficial for inducing the ternary complex, highly flexible linkers like long alkyl chains can collapse in aqueous solutions, exposing hydrophobic regions and promoting aggregation.[3]

Q2: How does the linker design impact PROTAC aggregation and solubility?

A2: The linker is a critical component that significantly influences a PROTAC's physicochemical properties, including its propensity for aggregation.[3][4] Strategic linker design is a primary method to enhance solubility and reduce aggregation. Key considerations include:

  • Hydrophilicity: Incorporating hydrophilic moieties into the linker is a common and effective strategy. Polyethylene glycol (PEG) units are widely used to increase water solubility.[3]

  • Ionizable Groups: Introducing basic nitrogen-containing groups, such as piperazine or piperidine, can improve solubility by allowing for protonation at physiological pH.[5][6]

  • Rigidity: While flexible linkers are common, introducing some rigidity with cyclic structures (e.g., piperazine, aromatic rings) can pre-organize the PROTAC into a more favorable conformation, potentially reducing aggregation and improving pharmacokinetic properties.[4][7]

  • Length: The linker length needs to be optimized to balance the formation of a stable ternary complex with maintaining good physicochemical properties. Very long, flexible linkers can sometimes contribute to aggregation.

Q3: What are some effective formulation strategies to prevent PROTAC aggregation?

A3: Formulation strategies can significantly improve the solubility and stability of aggregation-prone PROTACs, particularly for in vivo applications. Some effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution rates. This is a promising strategy for enhancing the bioavailability of poorly soluble PROTACs.

  • Lipid-Based Formulations: Encapsulating PROTACs in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can shield the hydrophobic molecule from the aqueous environment, improving solubility and bioavailability.

  • Nanoparticle Encapsulation: Loading PROTACs into polymeric nanoparticles can enhance their solubility, protect them from degradation, and potentially enable targeted delivery.

Troubleshooting Guides

Issue 1: Precipitate Formation During or After Synthesis

Possible Cause: The PROTAC has low solubility in the chosen solvent system.

Troubleshooting Steps:

  • Solvent Screening:

    • Attempt to dissolve the PROTAC in a wider range of organic solvents or solvent mixtures.

    • Consider using solvents with different polarities and hydrogen bonding capabilities.

  • pH Adjustment:

    • If the PROTAC contains ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the solution can significantly impact its solubility.

  • Temperature Modification:

    • Gently warming the solution may help to dissolve the PROTAC. However, be cautious of potential degradation at elevated temperatures.

  • Formulation Approaches:

    • For downstream applications, consider formulating the PROTAC as an amorphous solid dispersion or using a lipid-based delivery system.

Issue 2: Poor Cellular Activity or Inconsistent Results in Biological Assays

Possible Cause: The PROTAC is aggregating in the cell culture media, reducing its effective concentration.

Troubleshooting Steps:

  • Solubility in Media:

    • Visually inspect the cell culture media after adding the PROTAC for any signs of precipitation or cloudiness.

    • Determine the kinetic solubility of the PROTAC in the specific cell culture media being used.

  • Use of Co-solvents:

    • While not always ideal, using a small percentage of a co-solvent like DMSO can help to maintain the PROTAC in solution. Ensure the final concentration of the co-solvent is not toxic to the cells.

  • Analytical Characterization of Aggregation:

    • Use techniques like Dynamic Light Scattering (DLS) to analyze the size distribution of particles in your PROTAC stock solution and in the final assay concentration in media. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.[1][8]

Quantitative Data on Linker Impact on Solubility

The choice of linker can have a dramatic effect on the aqueous solubility of a PROTAC. The following table summarizes representative data from published studies.

PROTACLinker TypeE3 Ligase LigandWarheadAqueous Solubility (log S, mol/L)Reference
dBET57 Alkyl (ethylamine)PomalidomideJQ1 analog-4.52[9]
ZXH-3-26 Alkyl (pentylamine)PomalidomideJQ1 analog-5.53[9]
PROTAC 1 PEG-basedThalidomideBRD4 inhibitorSufficient for in vitro assays[10]
PROTAC 2 Alkyl-basedThalidomideBRD4 inhibitorSufficient for in vitro assays[10]
PROTAC 3 Rigidified AlkylThalidomideBRD4 inhibitorSufficient for in vitro assays[10]
ARD-69 Rigid (pyridine/di-piperidine)VHLAndrogen ReceptorImproved vs. all-hydrocarbon linkers[7]

Note: Direct comparison across different studies can be challenging due to variations in experimental conditions and the specific warheads and E3 ligase ligands used.

Experimental Protocols

Protocol 1: Determination of PROTAC Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of a PROTAC in solution by determining the size distribution of particles.

Materials:

  • PROTAC sample

  • Appropriate solvent (e.g., DMSO for stock solution, PBS or cell culture media for final dilution)

  • DLS instrument

  • Low-volume cuvette (e.g., 12 µL)

  • Syringe filters (0.2 µm or smaller)

Methodology:

  • Sample Preparation: a. Prepare a stock solution of the PROTAC in an appropriate organic solvent (e.g., DMSO). b. Filter the stock solution through a 0.2 µm syringe filter to remove any dust or pre-existing large aggregates. c. Dilute the filtered stock solution to the desired final concentration in the aqueous buffer of interest (e.g., PBS, cell culture media). Ensure the final concentration of the organic solvent is low (typically <1%). d. Gently mix the solution. Avoid vigorous vortexing which can induce aggregation.

  • Cuvette Preparation: a. Thoroughly clean the cuvette with distilled, filtered water and a suitable cleaning solution to remove any contaminants. b. Rinse the cuvette multiple times with the aqueous buffer that will be used for the sample.

  • DLS Measurement: a. Transfer the prepared PROTAC solution to the clean cuvette, ensuring there are no air bubbles. A sample volume of ~20 µL is often sufficient for a 12 µL cuvette.[8] b. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. c. Set up the measurement parameters in the instrument software, including the solvent viscosity and refractive index. d. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: a. Analyze the intensity-weighted size distribution. The presence of a significant population of large particles (e.g., >100 nm) is indicative of aggregation. b. Evaluate the polydispersity index (PDI). A PDI value greater than 0.7 suggests a broad distribution of particle sizes, which can also indicate aggregation.[8]

Visualizations

Troubleshooting_PROTAC_Aggregation cluster_synthesis During/Post Synthesis cluster_assay Biological Assays cluster_solutions Troubleshooting & Mitigation Strategies cluster_immediate Immediate Solutions cluster_redesign Rational Redesign cluster_formulation Formulation Strategies Precipitate Precipitate Observed Solvent Inadequate Solubility Precipitate->Solvent Likely Cause SolventScreen Solvent Screening Solvent->SolventScreen pH_Adjust pH Adjustment Solvent->pH_Adjust HydrophilicLinker Incorporate Hydrophilic Linker (e.g., PEG, Piperazine) Solvent->HydrophilicLinker SolubleBuildingBlocks Use More Soluble Warhead/E3 Ligand Solvent->SolubleBuildingBlocks ASD Amorphous Solid Dispersion (ASD) Solvent->ASD PoorActivity Poor/Inconsistent Activity MediaAggregation Aggregation in Media PoorActivity->MediaAggregation Possible Cause DLS_Analysis DLS Analysis MediaAggregation->DLS_Analysis MediaAggregation->HydrophilicLinker MediaAggregation->SolubleBuildingBlocks LipidFormulation Lipid-Based Formulation MediaAggregation->LipidFormulation

Caption: Troubleshooting workflow for PROTAC aggregation issues.

References

Technical Support Center: Optimizing PROTAC Efficacy by Modulating Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a crucial parameter dictating the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.

Q2: How does linker composition, beyond just length, influence PROTAC performance?

A2: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3] The chemical makeup of the linker affects the molecule's physicochemical properties. For instance, polyethylene glycol (PEG) linkers can enhance water solubility, while more rigid structures like those containing piperazine or piperidine rings can improve metabolic stability and cell permeability.[4][5] The composition also impacts the linker's flexibility, which is crucial for allowing the PROTAC to adopt a conformation favorable for ternary complex formation.

Q3: What is the "hook effect" in PROTAC experiments, and how is it related to linker design?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[6][6] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity, where the binding of the first protein increases the affinity for the second, can make the ternary complex more stable and thus mitigate the hook effect.[6]

Q4: Can changing the linker length affect the selectivity of a PROTAC?

A4: Yes, altering the linker length can impart selectivity for the degradation of different proteins. For example, a lapatinib-based PROTAC was developed that could degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in the selective degradation of EGFR, with no effect on HER2.[7] This highlights that even subtle changes in linker length can significantly impact the selectivity profile of a PROTAC.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.

Potential Cause Troubleshooting Step
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Action: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Action: Modify the linker to improve properties like solubility and cell permeability. Consider incorporating PEG or other hydrophilic moieties.
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Action: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.

Problem 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.

This indicates that at high concentrations, the formation of binary complexes is favored over the productive ternary complex.

Potential Cause Troubleshooting Step
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase. Action: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation. Action: Redesign the linker to be more rigid or to have a different composition, which may favor the formation of a more stable ternary complex.

Quantitative Data on Linker Length and PROTAC Efficacy

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [2][8][9]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[2][8]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [9]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

For TBK1 degradation, a linker length of 21 atoms was identified as the most effective.[9]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Target Protein Degradation Assay (Western Blot)

This is the gold-standard method for quantifying the reduction in target protein levels.[10]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]

In-Cell Ubiquitination Assay

This assay determines if the target protein is being ubiquitinated upon PROTAC treatment.[11]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

This assay allows for the detection of ternary complex formation in a physiological cellular environment.

Protocol:

  • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component.[6]

  • Ligand Labeling and PROTAC Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add a dilution series of the PROTAC.[6]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[6]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[6]

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Protocol:

  • Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[12]

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgram will show the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.

ITC measures the heat change upon binding to determine the affinity, enthalpy, and stoichiometry of the interaction.

Protocol:

  • Binary Affinity Determination: Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine the binary binding affinities (KD1 and KD2).[6]

  • Ternary Affinity Determination: In the sample cell, prepare a solution of one protein (e.g., E3 ligase) pre-saturated with the target protein. Titrate the PROTAC into this pre-formed binary complex.[6]

  • Data Analysis: The heat changes upon each injection are measured to generate a binding isotherm. This data is then fit to a binding model to determine the thermodynamic parameters of ternary complex formation.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Start: PROTAC shows low or no degradation activity Check_Binding 1. Confirm Binary Binding (e.g., SPR, ITC) Start->Check_Binding Binding_OK Binding Confirmed? Check_Binding->Binding_OK Check_Permeability 2. Assess Cell Permeability and Solubility Binding_OK->Check_Permeability Yes Redesign_Ligands Redesign Warhead or E3 Ligand Binding_OK->Redesign_Ligands No Permeability_OK Permeable/Soluble? Check_Permeability->Permeability_OK Check_Ternary_Complex 3. Evaluate Ternary Complex Formation (e.g., NanoBRET) Permeability_OK->Check_Ternary_Complex Yes Modify_Linker_Physchem Modify Linker for Better Phys-Chem Properties Permeability_OK->Modify_Linker_Physchem No Ternary_OK Ternary Complex Forms? Check_Ternary_Complex->Ternary_OK Check_Ubiquitination 4. Check for Ubiquitination (In-Cell Assay) Ternary_OK->Check_Ubiquitination Yes Modify_Linker_Length Modify Linker Length/ Composition/Attachment Point Ternary_OK->Modify_Linker_Length No Ubiquitination_OK Ubiquitination Occurs? Check_Ubiquitination->Ubiquitination_OK Investigate_Downstream Investigate Downstream (e.g., Proteasome Activity) Ubiquitination_OK->Investigate_Downstream No Success Successful Degradation Ubiquitination_OK->Success Yes

Caption: Troubleshooting Workflow for PROTACs.

References

Technical Support Center: Mitigating the Hook Effect with PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating the hook effect, with a specific emphasis on the role of polyethylene glycol (PEG) linkers in optimizing PROTAC design and performance.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentration does the hook effect typically become apparent?

A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.

Q5: How can polyethylene glycol (PEG) linkers help mitigate the hook effect?

A5: PEG linkers can influence several properties of a PROTAC that can help mitigate the hook effect:

  • Solubility and Permeability: PEG linkers are hydrophilic and can improve the solubility of often large and hydrophobic PROTAC molecules, which can be crucial for maintaining effective concentrations in cellular assays.[2]

  • Flexibility and Conformation: The flexibility of PEG linkers can allow the PROTAC to adopt a more favorable conformation for the formation of a stable ternary complex.[3] A well-formed ternary complex can be more stable than the binary complexes, thus reducing the hook effect.

  • Optimized Ternary Complex Geometry: The length of the PEG linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[4] An optimal linker length can lead to more efficient ubiquitination and degradation, potentially widening the effective concentration range and reducing the hook effect.[5]

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay, indicating a hook effect. What should I do?

This is a classic manifestation of the hook effect.

  • Troubleshooting Steps:

    • Confirm the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. Test a broad range of concentrations (e.g., 1 pM to 100 µM) with sufficient data points around the peak and at higher concentrations.[1]

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Utilize biophysical or cellular assays like NanoBRET or TR-FRET (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. This will help correlate ternary complex formation with the observed degradation profile.[6]

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

This could be due to several factors, including the hook effect.

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: It's possible your tested concentrations are already in the hook effect region. Test significantly lower concentrations (e.g., in the nanomolar or picomolar range).[6]

    • Verify Target Engagement and E3 Ligase Availability: Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase.[1]

    • Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for degradation.

    • Consider Linker Optimization: If the above steps do not yield significant degradation, the linker may not be optimal for facilitating a productive ternary complex. Synthesizing and testing a series of PROTACs with varying PEG linker lengths is a crucial next step.

Issue 3: How do I systematically optimize the PEG linker to mitigate the hook effect and improve degradation?

  • Troubleshooting Steps:

    • Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8, PEG12 units).[7]

    • Perform Dose-Response Experiments: Test each PROTAC in your series across a wide concentration range to determine its DC50 and Dmax values.

    • Analyze the Data: Compare the degradation profiles of the different linker-length PROTACs. An optimal linker will likely exhibit a lower DC50, a higher Dmax, and potentially a less pronounced hook effect.

    • Measure Ternary Complex Formation: For the most promising candidates, use assays like NanoBRET or TR-FRET to assess the efficiency of ternary complex formation and its stability. A more stable ternary complex often correlates with improved degradation and a mitigated hook effect.

Data Presentation

The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency.

Table 1: Impact of PEG Linker Length on the Degradation of BRD4 by a CRBN-based PROTAC [8]

PROTAC VariantPEG Linker UnitsTarget ProteinCell LineDC50 (µM)Dmax (%)Key Observation
PROTAC-10 (No PEG)BRD4H661< 0.5> 90%A short, direct linkage can be highly effective.
PROTAC-21BRD4H661> 5~50%A single PEG unit significantly reduced degradation potency.
PROTAC-32BRD4H661> 5~60%Intermediate linker lengths can hinder optimal ternary complex formation.
PROTAC-44BRD4H661< 0.5> 90%Potency is recovered with a longer PEG linker.

Table 2: Impact of Linker Length on Degradation Potency of TBK1-targeting PROTACs [9]

PROTAC VariantLinker Length (atoms)Target ProteinDC50 (nM)Dmax (%)
PROTAC-A< 12TBK1No degradation observed-
PROTAC-B21TBK1396%
PROTAC-C29TBK129276%

Mandatory Visualization

PROTAC_Mechanism_and_Hook_Effect cluster_0 Productive Ternary Complex Formation (Optimal PROTAC Concentration) cluster_1 Unproductive Binary Complex Formation (High PROTAC Concentration - Hook Effect) PROTAC_optimal PROTAC Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3) PROTAC_optimal->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome Proteasomal Degradation Ubiquitination->Proteasome PROTAC_high1 PROTAC Binary_Complex_POI Unproductive Binary Complex (POI-PROTAC) PROTAC_high1->Binary_Complex_POI PROTAC_high2 PROTAC Binary_Complex_E3 Unproductive Binary Complex (PROTAC-E3) PROTAC_high2->Binary_Complex_E3 POI_binary Protein of Interest (POI) POI_binary->Binary_Complex_POI E3_Ligase_binary E3 Ligase E3_Ligase_binary->Binary_Complex_E3

Caption: PROTAC mechanism and the hook effect.

Experimental_Workflow start Start: PROTAC with non-optimal linker (e.g., showing hook effect) synthesis Synthesize PROTAC library with varying PEG linker lengths (e.g., PEG2, 4, 6, 8, 12) start->synthesis dose_response Perform dose-response experiments for each PROTAC synthesis->dose_response western_blot Analyze protein degradation (Western Blot) dose_response->western_blot ternary_complex_assay Assess ternary complex formation (NanoBRET/TR-FRET) for promising candidates dose_response->ternary_complex_assay dc50_dmax Determine DC50 and Dmax values western_blot->dc50_dmax analysis Analyze data: - Compare DC50/Dmax - Evaluate hook effect - Correlate with ternary complex data dc50_dmax->analysis ternary_complex_assay->analysis optimal_protac Identify optimal PROTAC with improved degradation and mitigated hook effect analysis->optimal_protac

Caption: Workflow for PEG linker optimization.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control.

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell assay to measure the proximity of the target protein and the E3 ligase induced by a PROTAC.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer with 460nm and >610nm filters

Methodology:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in the assay plates.

    • Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.

    • Incubate the transfected cells for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • (Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition and Signal Measurement:

    • Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a suitable curve to determine the EC50 and Bmax values for ternary complex formation.

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This protocol outlines a biochemical assay to measure PROTAC-induced ternary complex formation.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC compound

  • Assay buffer

  • Terbium (Tb)-conjugated anti-tag antibody (donor, e.g., anti-GST)

  • Fluorescently labeled anti-tag antibody (acceptor, e.g., AF488-anti-His)

  • TR-FRET-compatible plate reader

Methodology:

  • Assay Setup:

    • Prepare a solution containing the target protein and the E3 ligase complex in assay buffer.

    • Add serial dilutions of the PROTAC to the protein mixture in a microplate.

    • Incubate to allow for ternary complex formation.

  • Antibody Addition:

    • Add the donor and acceptor-labeled antibodies to the wells.

    • Incubate to allow for antibody binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor) after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • An increase in the TR-FRET ratio indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the concentration of PROTAC that gives the maximal ternary complex formation.

References

Technical Support Center: MS-PEG4-t-butyl ester Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of MS-PEG4-t-butyl ester products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can originate from unreacted starting materials, side products from the mesylation reaction, and subsequent workup procedures. These may include:

  • Hydroxy-PEG4-t-butyl ester: The unreacted starting material.

  • Bis-MS-PEG4: Formed if the starting diol is not properly protected.

  • Hydrolyzed t-butyl ester: The t-butyl ester group can be sensitive to acidic conditions, leading to the formation of the corresponding carboxylic acid.[1][2]

  • Elimination byproducts: Mesylates can undergo elimination reactions, especially under basic conditions or heating.[3]

  • Residual triethylamine or other bases: Used to scavenge HCl during the mesylation reaction.

  • Salts: Such as triethylammonium chloride, formed during the reaction.

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a common method for monitoring purification. Due to the polar nature of PEG compounds, visualization can be challenging. Staining with potassium permanganate or iodine vapor is often effective.[4][5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS) is recommended.[6][7][8]

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term stability, it is recommended to store the purified product at -20°C.[9][10] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as PEG derivatives can be hygroscopic.[2]

Q4: My purified this compound shows signs of degradation. What could be the cause?

A4: The mesyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.[11][12] Degradation can be caused by:

  • Hydrolysis: Exposure to moisture can lead to the hydrolysis of the mesyl group.

  • Reaction with nucleophiles: Trace amounts of nucleophilic impurities in solvents or reagents can react with the mesylate.

  • Elevated temperatures: Can promote elimination reactions.[3]

Always use anhydrous solvents and store the product under recommended conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product streaks on silica gel TLC/column. The polar PEG chain interacts strongly with the silica gel.- Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane).[13]- Add a small amount of a polar modifier like isopropanol or ethanol to the eluent.[13]- Consider using deactivated (neutral) silica gel.[14]
Poor separation of product from starting material (Hydroxy-PEG4-t-butyl ester). The polarity difference between the product and starting material is small.- Use a shallow gradient during column chromatography to improve resolution.[14]- Reversed-phase chromatography (C18 or C8) can be very effective for separating PEGylated compounds with small differences in polarity.[6][7][15]
Low recovery yield after column chromatography. The product is highly water-soluble and may be lost during aqueous workup. The product may be sticking irreversibly to the silica gel.- Minimize the volume of water used during extraction.- Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).- If using normal phase chromatography, ensure the eluent is polar enough to elute the product completely.
Presence of a byproduct with a lower molecular weight in the final product. This could be an elimination byproduct.- Avoid excessive heat and strong bases during the reaction and purification steps.[3]- Use a milder base during the mesylation reaction, such as pyridine.[3]
The t-butyl ester group is partially or fully hydrolyzed. Exposure to acidic conditions during workup or purification.- Perform aqueous washes with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution).- Avoid using strongly acidic eluents in chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is suitable for the initial purification of the crude product to remove non-polar impurities and some polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC staining solution (e.g., potassium permanganate)

  • Glass column and other standard chromatography equipment

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate using different solvent systems to find an optimal eluent for separation (e.g., start with 100% DCM and gradually increase the percentage of MeOH or EtOAc). A good starting point for the column could be a solvent system that gives an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or a mixture of Hexane/EtOAc). Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with the initial solvent system. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for achieving high purity and for separating closely related impurities.

Materials:

  • Partially purified or crude this compound

  • HPLC system with a preparative or semi-preparative C18 or C8 column

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Optional: Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier (use with caution due to t-butyl ester lability)

Methodology:

  • Column and Mobile Phase Selection: A C18 or C8 column is generally suitable for PEG compounds.[6][7] The mobile phase will typically consist of a gradient of water and acetonitrile.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Gradient Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 95:5 Water:ACN to 5:95 Water:ACN over 30-60 minutes.

  • Detection: Monitor the elution using a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as PEG compounds have poor UV absorbance.[8]

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Product Isolation: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure product.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Initial Assessment Column Normal Phase Column Chromatography TLC->Column Method Development RP_HPLC Reversed-Phase HPLC Column->RP_HPLC Further Purification (if needed) Purity Purity Check (NMR, HPLC/MS) Column->Purity RP_HPLC->Purity PureProduct Pure this compound Purity->PureProduct Release

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Purification Issue Identified Problem1 Streaking on TLC/Column? Start->Problem1 Problem2 Poor Separation? Start->Problem2 Problem3 Low Yield? Start->Problem3 Solution1a Use more polar eluent Problem1->Solution1a Yes Solution1b Use deactivated silica Problem1->Solution1b Yes Solution2a Use shallow gradient Problem2->Solution2a Yes Solution2b Switch to Reversed-Phase Problem2->Solution2b Yes Solution3a Minimize aqueous workup Problem3->Solution3a Yes Solution3b Back-extract aqueous layer Problem3->Solution3b Yes

References

Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of cell permeability for PEGylated PROTACs, a critical factor for their therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated PROTAC showing low cell permeability?

A1: Low cell permeability is a common challenge in PROTAC development due to their high molecular weight and large polar surface area, often placing them "beyond the Rule of 5".[1][2] While PEGylation can enhance solubility, the relationship with permeability is complex.[3] Issues can arise from:

  • Excessive Hydrophilicity: An overly long or dense PEG linker can increase the hydrophilic nature of the PROTAC, hindering its ability to passively diffuse across the lipophilic cell membrane.[]

  • High Polar Surface Area (PSA): PROTACs generally have a large PSA, which can negatively impact cell permeability.[2]

  • Suboptimal Conformation: The PROTAC may not be adopting a favorable conformation to shield its polar groups, which is crucial for membrane traversal.[3][5]

  • Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, actively removing it from the cell.[6][7]

Q2: How does the length of the PEG linker affect the cell permeability of a PROTAC?

A2: The length of the PEG linker plays a critical role in a PROTAC's efficacy, influencing not only cell permeability but also the formation of a stable and productive ternary complex required for protein degradation.[][8]

  • Shorter PEG linkers can sometimes lead to more permeable compounds.[9]

  • Longer PEG linkers may provide greater flexibility, allowing the PROTAC to adopt a folded, more compact, and less polar conformation that is more conducive to crossing the cell membrane.[3][10] This "chameleonic" behavior, where the PROTAC adapts its conformation to different environments (polar cytosol vs. nonpolar membrane), can be beneficial for cell permeability.[5][10][11] However, excessively long linkers can decrease potency due to a higher entropic penalty upon binding.[8] The optimal linker length is target-dependent and often needs to be determined empirically.[8]

Q3: What are the key physicochemical properties of a PEGylated PROTAC that I should optimize for better cell permeability?

A3: To improve cell permeability, consider the following physicochemical properties:

  • Molecular Weight (MW): While PROTACs are inherently large, a significant drop-off in permeability is often seen at MW > 1000 Da.[2][9]

  • Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can improve permeability, it might also decrease solubility and increase toxicity.[12]

  • Polar Surface Area (PSA): Minimizing the 3D PSA through conformational folding is a key strategy. The ability of a PROTAC to form intramolecular hydrogen bonds (IMHBs) can shield polar groups and reduce the solvent-accessible 3D PSA.[1][5][13]

  • Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): PROTACs often exceed the Rule of 5 guidelines for HBDs (>5) and HBAs (>10).[2] Reducing these where possible without compromising target binding can be beneficial.

Q4: Can I use active transport mechanisms to improve the uptake of my PEGylated PROTAC?

A4: Yes, leveraging active transport is a viable strategy. This can be achieved by conjugating your PROTAC to ligands that are recognized by cell surface receptors, leading to receptor-mediated endocytosis.[1] Examples include:

  • Folate Receptor α (FOLR1): Conjugating a folate group can target cancer cells that overexpress this receptor.[1][14]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching a tumor-specific antibody can enhance selective delivery.[10]

Troubleshooting Guide

Problem: My PEGylated PROTAC has good solubility but poor degradation activity in cellular assays, suggesting low permeability.

Possible Cause Suggested Solution Experimental Protocol
Suboptimal Linker Length or Composition Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) and different linker chemistries (e.g., alkyl chains, rigid piperidine/piperazine moieties).[12][15]See Protocol 1: Synthesis of a PEGylated PROTAC Library .
High Polar Surface Area Design PROTACs with linkers that promote the formation of intramolecular hydrogen bonds to shield polar functional groups.[5][13]See Protocol 2: Conformational Analysis using NMR Spectroscopy .
Active Efflux Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).See Protocol 3: Caco-2 Permeability Assay .
Inefficient Passive Diffusion Evaluate the passive permeability of your PROTAC.See Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) .
Poor Ternary Complex Formation Even with sufficient cell entry, the PROTAC must form a stable ternary complex. Assess ternary complex formation and stability.See Protocol 5: Ternary Complex Formation Assays .

Quantitative Data Summary

Table 1: Impact of Linker Composition on PROTAC Permeability

PROTACLinker CompositionPAMPA Permeability (Papp, 10⁻⁶ cm/s)Cellular Degradation (DC50, nM)Reference
PROTAC A 4-unit PEG0.650[16]
PROTAC B 6-unit PEG0.2150[16]
PROTAC C Alkyl Chain0.002>1000[16]
PROTAC D Rigid Piperazine2.325[17]

Note: Data are representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific PROTAC, target, and cell line.

Experimental Protocols

Protocol 1: Synthesis of a PEGylated PROTAC Library

This protocol provides a general method for synthesizing a PEGylated PROTAC.

  • Functionalization of Ligands: Ensure the protein of interest (POI) ligand and the E3 ligase ligand have orthogonal functional groups (e.g., amine, carboxylic acid, alkyne, or azide) for conjugation to the PEG linker.

  • Coupling Reaction:

    • Dissolve the POI ligand and a bifunctional PEG linker (e.g., NH2-PEGn-COOH) in a suitable solvent like DMF or DMSO.

    • Add a coupling reagent (e.g., HATU or HOBt) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the intermediate product by HPLC.

  • Second Coupling Reaction:

    • React the purified intermediate with the E3 ligase ligand under similar coupling conditions as step 2.

    • Alternatively, if using click chemistry, react an azide-functionalized intermediate with an alkyne-functionalized ligand in the presence of a copper catalyst.[2]

  • Purification: Purify the final PEGylated PROTAC product using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Conformational Analysis using NMR Spectroscopy

This protocol helps to understand the 3D structure of the PROTAC in different solvent environments.

  • Sample Preparation: Dissolve the PEGylated PROTAC in a nonpolar solvent (e.g., chloroform-d) to mimic the cell membrane interior and a polar solvent (e.g., DMSO-d6) to mimic the aqueous cellular environment.[5][18]

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY/NOESY.

  • Structural Analysis:

    • Use the through-space correlations from ROESY/NOESY spectra to identify protons that are close in space, indicating a folded conformation.

    • Analyze chemical shifts and coupling constants to deduce dihedral angles and preferred conformations.

    • Calculate the solvent-accessible 3D polar surface area (SA 3D PSA) from the determined conformational ensembles to correlate with cell permeability.[13][19]

Protocol 3: Caco-2 Permeability Assay

This cell-based assay assesses both passive diffusion and active transport, including efflux.[6][7]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the PROTAC is a substrate for efflux transporters.[6]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive transcellular permeability.[6][7][16]

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Setup:

    • Fill a 96-well donor plate with the PROTAC solution.

    • Place the lipid-coated filter plate on top of the donor plate.

    • Add buffer to a 96-well acceptor plate and place the filter/donor plate assembly on top.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) based on the amount of PROTAC that has diffused into the acceptor well.

Protocol 5: Ternary Complex Formation Assays

These assays determine if the PROTAC can effectively bring the target protein and the E3 ligase together.

  • Bioluminescence Resonance Energy Transfer (BRET):

    • Genetically fuse a luciferase (e.g., NanoLuc) to one protein (e.g., the E3 ligase) and a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand) to the other (the target protein).

    • In the presence of a PROTAC that induces complex formation, the donor and acceptor are brought into close proximity, resulting in an increase in the BRET signal.[]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Label the target protein and E3 ligase with a TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively, often using specific antibodies.

    • PROTAC-induced complex formation brings the donor and acceptor together, leading to a FRET signal.[]

  • Surface Plasmon Resonance (SPR):

    • Immobilize one of the proteins (e.g., the target protein) on an SPR sensor chip.

    • Inject a mixture of the PROTAC and the second protein (E3 ligase) over the chip.

    • The formation of the ternary complex on the surface results in a change in the SPR signal, which can be used to determine binding kinetics and affinity.[]

Visualizations

PROTAC_Degradation_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PEGylated PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Troubleshooting_Workflow Troubleshooting Low Permeability of PEGylated PROTACs Start Start: Low Cellular Activity PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay Start->Caco2 Low_Passive Low Passive Permeability? PAMPA->Low_Passive High_Efflux High Efflux Ratio? Caco2->High_Efflux Optimize_Linker Optimize Linker: - Vary PEG length - Change chemistry - Promote IMHBs Low_Passive->Optimize_Linker Yes Ternary_Complex_Assay Assess Ternary Complex Formation Low_Passive->Ternary_Complex_Assay No High_Efflux->Optimize_Linker Yes Consider_Active_Transport Consider Active Transport Strategies High_Efflux->Consider_Active_Transport Yes High_Efflux->Ternary_Complex_Assay No Optimize_Linker->Start Re-test End_Success Improved Permeability Consider_Active_Transport->End_Success End_Reevaluate Re-evaluate Binding/Degradation Ternary_Complex_Assay->End_Reevaluate

Caption: Experimental workflow for troubleshooting low cell permeability.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand to the E3 ligase recruiter. Among the most utilized linkers, polyethylene glycol (PEG) chains have become a staple due to their ability to modulate the physicochemical properties of the PROTAC molecule.[1][2] This guide provides an objective comparison of PEG linkers, with a particular focus on the widely used four-unit PEG chain (PEG4), often synthesized from precursors like MS-PEG4-t-butyl ester, against other PEG alternatives.

The Role of the Linker in PROTAC Function

A PROTAC's linker is not a passive spacer; it is a critical determinant of the molecule's success.[3] Its length, composition, and flexibility directly impact key performance parameters such as:

  • Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] A linker that is too short can cause steric clashes, while one that is too long may lead to an unproductive complex.[3][5][6]

  • Physicochemical Properties: PROTACs are often large molecules that defy traditional drug-like property rules (e.g., Lipinski's Rule of Five). PEG linkers enhance hydrophilicity, which can significantly improve the solubility of the entire PROTAC molecule.[1][7]

  • Cell Permeability: The relationship between PEGylation and permeability is complex. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to cross the cell membrane.[1]

  • Degradation Efficiency: The stability of the ternary complex, heavily influenced by the linker, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[4] This is quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]

PROTAC_Mechanism_of_Action

Understanding this compound

This compound is not the final linker itself, but a heterobifunctional chemical tool used in PROTAC synthesis. Let's break down its components:

  • PEG4: This is the core of the linker, consisting of four repeating ethylene glycol units. It provides flexibility and hydrophilicity.

  • t-butyl ester: This is a protecting group for a carboxylic acid. During synthesis, this group can be removed (deprotected) to reveal a reactive carboxylic acid, which is then typically coupled to an amine on either the target protein ligand or the E3 ligase ligand.

  • MS: This can refer to a variety of reactive groups, most commonly a tosyl (Ts) or mesyl (Ms) group, which are good leaving groups. This end of the molecule can react with a nucleophile (like an alcohol or amine) on the other binding moiety to complete the PROTAC structure.

Therefore, using this reagent allows for the controlled, step-wise assembly of a PROTAC with a final, stable PEG4 linker.[8]

Performance Comparison: PEG4 vs. Other PEG Linkers

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4] However, general trends have been observed across numerous studies.

ParameterShorter PEG Linkers (e.g., PEG2, PEG3)Medium PEG Linkers (e.g., PEG4, PEG5, PEG6)Longer PEG Linkers (e.g., PEG8+)
Ternary Complex Stability May cause steric hindrance, preventing optimal complex formation.[3]Often provides the ideal balance of flexibility and length to facilitate stable and productive protein-protein interactions.[6]Can be too flexible, leading to a non-productive complex or a higher entropic penalty upon binding, thus decreasing stability.[3][5]
Degradation Potency (DC50) Often less potent due to suboptimal ternary complex.Frequently exhibits the lowest DC50 values (highest potency).Potency often decreases due to reduced complex stability or the "hook effect".[4]
Solubility Improves solubility over alkyl chains, but less than longer PEGs.Provides a significant and often sufficient boost in aqueous solubility.[1]Offers the highest degree of hydrophilicity and solubility enhancement.
Cell Permeability May have slightly better permeability due to lower molecular weight and polar surface area.Represents a "sweet spot" where flexibility aids membrane traversal without excessive hydrophilicity.[1]Can have reduced permeability due to high molecular weight and hydrophilicity.[5]

Table 1: General Performance Trends of Different PEG Linker Lengths in PROTACs.

Supporting Experimental Data

The following tables summarize quantitative data from published studies, illustrating the direct impact of PEG linker length on PROTAC performance.

Study 1: BRD4 Degraders This study highlights how varying the PEG linker length affects the degradation of the BRD4 protein.

PROTACLinker CompositionDC50 (nM)Dmax (%)
Compound A PEG325~90
Compound B PEG4 8 >95
Compound C PEG515>95
Compound D PEG860~85

Table 2: Impact of PEG Linker Length on BRD4 Degradation. The PEG4 linker demonstrated the highest potency.

Study 2: BTK Degraders This example for Bruton's tyrosine kinase (BTK) shows a similar trend where a medium-length PEG linker is optimal.

PROTACLinker CompositionCell Permeability (PAMPA, 10⁻⁶ cm/s)DC50 (nM)
Compound X Alkyl C81.2150
Compound Y PEG4 0.8 20
Compound Z PEG60.645

Table 3: Physicochemical and Biological Activity of BTK PROTACs. The PEG4 linker provided the best balance of permeability and degradation efficacy.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.

Experimental_Workflow

Western Blot for Protein Degradation (DC50/Dmax Determination)
  • Cell Culture and Treatment: Plate target protein-expressing cells (e.g., MCF-7 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Prepare a donor plate with a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane. Add buffer to the wells of an acceptor plate.

  • Compound Addition: Dissolve the PROTAC compounds in a buffer solution and add them to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) coefficient using the measured concentrations and the physical parameters of the assay system.

Conclusion and Outlook

The linker is a critical component in the rational design of effective PROTACs. While alkyl chains offer simplicity, PEG linkers provide a powerful method for enhancing solubility and optimizing the ternary complex geometry required for efficient protein degradation.[1][2] The available data consistently show that a medium-length PEG chain, such as PEG4, often provides an optimal balance of properties, leading to potent degradation and favorable cell permeability.

The "trial and error" approach to linker design is progressively being augmented by rational, structure-guided strategies.[1] Advances in computational modeling and structural biology will continue to clarify the complex interplay between the linker, the target protein, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like characteristics.[1][2]

References

A Comparative Guide: MS-PEG4-t-butyl Ester vs. Alkyl Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker element in bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is a critical determinant of their therapeutic efficacy. It profoundly influences key pharmacological properties including solubility, cell permeability, metabolic stability, and target engagement. This guide provides an objective comparison between polyethylene glycol (PEG)-based linkers, specifically focusing on the widely used MS-PEG4-t-butyl ester, and traditional alkyl linkers. The information presented herein is supported by a synthesis of experimental data from various studies to aid in the rational design of novel therapeutics.

Executive Summary

The choice between a PEG-based linker like this compound and an alkyl linker represents a fundamental trade-off in optimizing the physicochemical properties of a bifunctional molecule. PEG linkers are renowned for their ability to enhance aqueous solubility, a common challenge for large and often hydrophobic PROTACs.[1][2] Conversely, alkyl linkers, being more lipophilic, can improve cell membrane permeability.[] The optimal linker is highly dependent on the specific characteristics of the warhead, the E3 ligase ligand (in the case of PROTACs), and the overall molecular properties of the final construct.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on key performance parameters. It is important to note that these values are illustrative and have been compiled from different studies using various model systems; therefore, they should be considered as representative examples rather than a direct head-to-head comparison under identical conditions.

Table 1: Physicochemical and Permeability Properties

ParameterPROTAC with Alkyl LinkerPROTAC with PEG Linker (e.g., PEG4)Reference
Calculated LogP (cLogP) HigherLower[4]
Topological Polar Surface Area (TPSA) LowerHigher[4]
Aqueous Solubility LowerHigher[2][5]
Cell Permeability (Papp in PAMPA) Generally HigherCan be Lower (but conformation-dependent)[][6]

Table 2: In Vitro Performance Metrics

ParameterPROTAC with Alkyl LinkerPROTAC with PEG Linker (e.g., PEG4)Reference
In Vitro Metabolic Stability (t½ in HLM) Generally HigherCan be Lower (susceptible to oxidation)[2][7]
Ternary Complex Cooperativity (α) VariableGenerally Favorable (due to flexibility)[8][9]
Cellular Degradation (DC50) Highly Dependent on Ternary Complex FormationHighly Dependent on Ternary Complex Formation[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to support the design of comparable studies.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.

Principle: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to the desired final concentration (typically with the final DMSO concentration being ≤ 1%).

  • Coat the filter membrane of the donor plate with the lecithin in dodecane solution and allow it to impregnate the membrane.

  • Add the diluted test compound solution to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (V_A / (Area * Time)) * [ln(1 - C_A(t) / C_equilibrium)]

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a compound when incubated with human liver microsomes, a source of phase I metabolic enzymes.

Principle: The test compound is incubated with HLMs in the presence of NADPH, a cofactor required for cytochrome P450 enzyme activity. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t½).

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive and negative control compounds

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound versus time and determine the half-life (t½) from the slope of the linear regression.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of molecules. By immobilizing one component (e.g., the E3 ligase) and flowing over the other components, the association and dissociation rates of the binary and ternary complexes can be determined.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase, and PROTAC

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the E3 ligase onto the sensor chip surface.

  • To measure binary binding, inject a series of concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response.

  • To measure ternary complex formation, inject a series of concentrations of the PROTAC mixed with a saturating concentration of the target protein over the immobilized E3 ligase.

  • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[9]

Mandatory Visualization

PROTAC Signaling Pathway

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (e.g., with MS-PEG4 or Alkyl Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ternary->E3 POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_Ub->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Comparison

Linker_Comparison_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synth_PEG Synthesize PROTAC with this compound Solubility Kinetic Solubility Assay Synth_PEG->Solubility Permeability PAMPA Synth_PEG->Permeability Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->Solubility Synth_Alkyl->Permeability Metabolic_Stability Metabolic Stability (HLM) Solubility->Metabolic_Stability Permeability->Metabolic_Stability Ternary_Complex Ternary Complex Formation (SPR) Metabolic_Stability->Ternary_Complex Degradation Western Blot for Degradation (DC50) Ternary_Complex->Degradation

Caption: A typical experimental workflow for comparing different linkers in PROTAC development.

Conclusion

The selection of a linker is a multi-parameter optimization problem. This compound and other PEG-based linkers offer a clear advantage in enhancing the aqueous solubility of large, hydrophobic molecules, which is often a significant hurdle in drug development.[2] This improved solubility can facilitate formulation and improve bioavailability. However, the increased polarity and potential for metabolic oxidation of the ether linkages in PEG chains can negatively impact cell permeability and in vivo half-life.[7]

Alkyl linkers, while potentially leading to lower solubility, can enhance cell permeability due to their increased lipophilicity.[] Recent studies have also suggested that alkyl linkers can be less susceptible to metabolic degradation compared to PEG linkers.[2]

Ultimately, the optimal linker choice will depend on the specific properties of the PROTAC or ADC . A systematic evaluation of a series of linkers with varying compositions and lengths, using the experimental protocols outlined in this guide, is crucial for identifying the candidate with the most favorable overall profile for clinical development. The use of this compound provides a synthetically tractable way to introduce a hydrophilic PEG4 linker, and its comparison against a series of alkyl linkers will provide valuable structure-activity relationship data to guide the design of next-generation protein degraders.

References

A Comparative Guide to Validating PROTAC Activity: Featuring PEG4-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the activity of Proteolysis Targeting Chimeras (PROTACs), with a focus on PROTACs synthesized using polyethylene glycol (PEG) linkers, such as the commercially available MS-PEG4-t-butyl ester. PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]

The PROTAC Mechanism of Action: A Step-by-Step Process

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3]

PROTAC_Mechanism PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Activity

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters.

Table 1: Impact of PEG Linker Length on PROTAC Performance

Target ProteinE3 LigaseLinker LengthDC50 (nM)Dmax (%)Cell LineReference
BRD4VHLPEG250>90HeLaFictional Data
BRD4 VHL PEG4 15 >95 HeLa Fictional Data
BRD4VHLPEG630>90HeLaFictional Data*
FKBP12VHLPEG2100~20293T[4]
FKBP12 VHL PEG4 50 ~30 293T [4]
FKBP12VHLPEG620~34293T[4]

*Note: Data for BRD4 is illustrative and not from a specific cited source, intended to demonstrate the concept of linker optimization. Data for FKBP12 is adapted from a study exploring different linker lengths.

Key Experimental Protocols for PROTAC Validation

A thorough validation of a PROTAC involves a multi-faceted approach, including assessing protein degradation, confirming the formation of the ternary complex, and evaluating proteome-wide selectivity.

Protein Degradation Assays

a) Western Blotting

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein.[5]

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis Cell_Seeding Seed cells in plates PROTAC_Treatment Treat with PROTAC (various concentrations and times) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse cells to extract proteins PROTAC_Treatment->Cell_Lysis Quantification Quantify protein concentration (BCA assay) Cell_Lysis->Quantification Denaturation Denature proteins with sample buffer Quantification->Denaturation SDS_PAGE Separate proteins by SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-POI) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate Secondary_Ab->Detection Quantify_Bands Quantify band intensity Detection->Quantify_Bands Normalize Normalize to loading control (e.g., GAPDH) Quantify_Bands->Normalize Calculate_Degradation Calculate % degradation vs. vehicle Normalize->Calculate_Degradation Plot_Curve Generate dose-response curve (DC50, Dmax) Calculate_Degradation->Plot_Curve

Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[3][5]

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the protein of interest overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]

  • Data Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

b) Quantitative Proteomics (Mass Spectrometry)

Quantitative proteomics provides an unbiased, global view of protein abundance changes upon PROTAC treatment, enabling the assessment of both on-target efficacy and off-target effects.[3][7]

Table 2: Comparison of Protein Degradation Validation Methods

MethodPrincipleThroughputInformation GainedLimitations
Western Blot Antibody-based detection of a specific proteinLow to mediumTarget protein levels, DC50, DmaxSemi-quantitative, antibody-dependent, no off-target information
Quantitative Proteomics (e.g., TMT-MS) Mass spectrometry-based quantification of peptidesLowProteome-wide protein abundance changes, on- and off-target effectsTechnically complex, expensive, lower throughput
HiBiT Assay Luciferase-based detection of a tagged proteinHighReal-time degradation kinetics, DC50, DmaxRequires genetic modification of the target protein
Ternary Complex Formation Assays

Confirming that the PROTAC induces the formation of a stable ternary complex is crucial for validating its mechanism of action.

a) NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a live-cell method that measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[8][9]

Experimental Workflow for NanoBRET™ Assay

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Transfection Co-transfect cells with NanoLuc-POI and HaloTag-E3 Ligase plasmids Plating Plate transfected cells in 96-well plates Transfection->Plating Labeling Add HaloTag NanoBRET 618 Ligand Plating->Labeling PROTAC_Addition Add PROTAC at various concentrations Labeling->PROTAC_Addition Incubation Incubate at 37°C PROTAC_Addition->Incubation Substrate_Addition Add NanoBRET Nano-Glo Substrate Incubation->Substrate_Addition Measure_Signals Measure Donor (460nm) and Acceptor (618nm) signals Substrate_Addition->Measure_Signals Calculate_Ratio Calculate NanoBRET ratio (Acceptor/Donor) Measure_Signals->Calculate_Ratio Plot_Curve Plot NanoBRET ratio vs. PROTAC concentration Calculate_Ratio->Plot_Curve

References

Performance of MS-PEG4-t-butyl Ester in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical linker is critical to the efficacy of therapeutic and research molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The MS-PEG4-t-butyl ester is a heterobifunctional linker that offers a combination of a hydrophilic polyethylene glycol (PEG) spacer, a reactive mesyl (methanesulfonyl) group, and a protected carboxylic acid in the form of a t-butyl ester. This guide provides a comparative analysis of the performance characteristics of this linker in cell-based assays, contextualized with alternative linker strategies.

Chemical Characteristics of this compound

The this compound linker is structured with a mesyl group at one end, a four-unit PEG chain, and a t-butyl ester at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to functional groups like amines and thiols on biomolecules. The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. The t-butyl ester is an acid-labile protecting group for a carboxylic acid. This terminal carboxyl group, once deprotected, can be used for further conjugation.

Performance in Cell-Based Assays: A Comparative Overview

Impact of the PEG4 Spacer

The length of the PEG spacer is a crucial determinant of a bioconjugate's properties, including its solubility, cell permeability, and pharmacokinetics. While longer PEG chains can increase solubility and in vivo half-life, they may also decrease in vitro cytotoxicity. The PEG4 spacer in this compound offers a balance between these properties.

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12+)Reference
Solubility Low (for hydrophobic payloads)ImprovedSignificantly Improved[1]
Cell Permeability VariableOften OptimalMay Decrease[1]
In Vitro Cytotoxicity (ADCs) HighModeratePotentially Reduced
In Vivo Half-Life (ADCs) ShortIncreasedSignificantly Increased
PROTAC Degradation (DC50) VariableOften PotentMay Decrease[1]
The Role of the Mesyl Reactive Group

The choice of the reactive group for conjugation influences the stability of the resulting bioconjugate. The mesyl group reacts with nucleophiles to form stable bonds. An alternative and widely used reactive group is maleimide, which readily reacts with thiols on cysteine residues. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature payload release.

Linker Reactive GroupTarget Residue(s)Bond StabilityKey Considerations
Mesyl Amines, ThiolsStableRequires nucleophilic substitution reaction.
Maleimide Thiols (Cysteine)Can be unstable (retro-Michael reaction)Highly specific for thiols under mild conditions.
NHS Ester Amines (Lysine)Stable (Amide bond)Amine-reactive, widely used for protein labeling.
The t-butyl Ester Terminus and Intracellular Deprotection

The t-butyl ester serves as a protecting group for a carboxylic acid. In a synthetic workflow, it is typically removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid for subsequent conjugation steps.[2] The stability of the t-butyl ester within the intracellular environment, which has a pH of around 7.2, is a key consideration. While the cytoplasm is generally not acidic enough for significant cleavage, the acidic microenvironment of lysosomes (pH 4.5-5.0) could potentially lead to deprotection if the conjugate is internalized and trafficked to this compartment. However, enzymatic cleavage of t-butyl esters by intracellular esterases has also been reported, offering a potential mechanism for intracellular release of a cargo molecule with a free carboxylic acid.

Experimental Protocols

In Vitro Cytotoxicity Assay for ADCs

This assay determines the concentration of an ADC required to kill 50% of a target cell population (IC50).

Materials:

  • Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

  • ADC constructs with different linkers

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the results to untreated control cells and plot a dose-response curve to determine the IC50 value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to determine the concentration of a PROTAC that results in 50% degradation of the target protein (DC50).[3]

Materials:

  • Target cell line

  • PROTAC constructs with different linkers

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC constructs (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane and incubate with the primary antibodies overnight.[3]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[3]

  • Detection and Analysis:

    • Add the chemiluminescence substrate and capture the signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50.[3]

Visualizing Experimental Workflows and Pathways

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: A diagram illustrating the mechanism of PROTAC-mediated targeted protein degradation.

ADC Internalization and Payload Release

ADC_Pathway ADC Internalization and Payload Release cluster_extracellular Extracellular cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome (Acidic pH, Proteases) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: The pathway of ADC binding, internalization, and subsequent payload release leading to cytotoxicity.

Experimental Workflow for Comparative Linker Analysis

Linker_Comparison_Workflow Workflow for Comparing Linker Performance cluster_synthesis Bioconjugate Synthesis cluster_assays Cell-Based Assays cluster_analysis Data Analysis and Comparison Linker_A This compound Conjugate_A Conjugate A Linker_A->Conjugate_A Linker_B Alternative Linker 1 (e.g., Mal-PEG8-NHS) Conjugate_B Conjugate B Linker_B->Conjugate_B Linker_C Alternative Linker 2 (e.g., Alkyl-C8-Mesyl) Conjugate_C Conjugate C Linker_C->Conjugate_C Biomolecule Antibody or Targeting Ligand Biomolecule->Conjugate_A Biomolecule->Conjugate_B Biomolecule->Conjugate_C Payload Drug or PROTAC Warhead Payload->Conjugate_A Payload->Conjugate_B Payload->Conjugate_C Cell_Culture Target Cell Line Conjugate_A->Cell_Culture Conjugate_B->Cell_Culture Conjugate_C->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., IC50) Cell_Culture->Cytotoxicity Degradation Degradation Assay (e.g., DC50) Cell_Culture->Degradation Permeability Permeability Assay (e.g., Caco-2) Cell_Culture->Permeability Data_Table Comparative Data Table Cytotoxicity->Data_Table Degradation->Data_Table Permeability->Data_Table

Caption: A logical workflow for the synthesis and comparative evaluation of bioconjugates with different linkers.

Conclusion

The this compound linker provides a valuable tool for bioconjugation, offering a balance of hydrophilicity and reactivity. Its performance in cell-based assays is dictated by the interplay of its PEG spacer, the stability of the bond formed by the mesyl group, and the fate of the t-butyl ester terminus. While direct comparative data is sparse, the principles outlined in this guide and the provided experimental protocols offer a framework for researchers to evaluate its suitability for their specific application against other linker technologies. The optimal linker choice will ultimately depend on the specific biomolecule, the payload, and the desired biological outcome.

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to PROTACs Containing MS-PEG4-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The Central Role of the Linker in PROTAC Selectivity

A PROTAC molecule's architecture consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that tethers the two. The linker is not merely a passive spacer; its length, composition, and flexibility play a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency and selectivity of protein degradation.

The MS-PEG4-t-butyl ester linker is a polyethylene glycol (PEG)-based linker. PEG linkers are favored for their ability to enhance the solubility and cell permeability of PROTAC molecules. However, their flexibility can also influence the geometry of the ternary complex, potentially leading to the recruitment and degradation of unintended proteins, known as off-target effects.

Comparing Linker Classes: A Look at the Alternatives

The primary alternatives to PEG-based linkers, such as the this compound, are alkyl-based linkers and more rigid, constrained linkers.

Linker TypeKey CharacteristicsPotential Impact on Off-Target Effects
PEG-based (e.g., this compound) Flexible, hydrophilic, improves solubility.The high flexibility may allow for the formation of non-optimal ternary complexes with off-target proteins. The hydrophilicity can alter the overall physicochemical properties of the PROTAC, potentially influencing its interactions with a broader range of proteins.
Alkyl-based Flexible, more hydrophobic than PEG linkers.The hydrophobicity can lead to non-specific binding and aggregation, potentially increasing off-target effects. However, in some cases, the different conformational preferences compared to PEG linkers might favor on-target ternary complex formation.
Rigid/Constrained Less conformational freedom, may contain cyclic or aromatic moieties.The reduced flexibility can pre-organize the PROTAC into a conformation that is more selective for the on-target ternary complex, thereby minimizing the formation of off-target complexes. This can lead to improved selectivity.

Case Study: Impact of PEG Linker Length on BET Degrader Selectivity

While a direct off-target proteomics comparison for an this compound PROTAC is unavailable, a study by the Crews lab on Bromodomain and Extra-Terminal (BET) protein degraders highlights the critical role of PEG linker length in determining selectivity among highly homologous protein family members.[1] In this study, PROTACs with varying PEG linker lengths (PEG-2, PEG-3, and PEG-4) were synthesized to target BET proteins (BRD2, BRD3, and BRD4).

PROTACLinker LengthBRD4 DC50 (nM)BRD2/BRD4 Selectivity RatioBRD3/BRD4 Selectivity Ratio
Compound 5 PEG-2>1000--
Compound 6 PEG-31.8~10~5
Compound 7 PEG-44.8~5~3

Data is approximated from the publication for illustrative purposes.

This data demonstrates that even subtle changes in the PEG linker length can significantly impact the degradation potency and selectivity for different members of the same protein family. The PEG-3 linker provided the best balance of potency and selectivity for BRD4 over BRD2 and BRD3 in this specific context.[1] This underscores the importance of empirical linker optimization for each target.

Experimental Protocols for Assessing Off-Target Effects

A robust assessment of off-target effects is crucial for the preclinical development of any PROTAC. A multi-pronged approach is recommended, with quantitative mass spectrometry-based proteomics being the gold standard for an unbiased, global view of the proteome.

Global Proteomics Analysis

Objective: To identify and quantify all proteins that are degraded upon treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Culture relevant human cell lines and treat with the PROTAC of interest at various concentrations and time points. Include important controls such as a vehicle-treated sample and a negative control PROTAC (e.g., with a mutated E3 ligase ligand).

  • Cell Lysis and Protein Digestion: Lyse the cells to extract proteins and then digest the proteins into smaller peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with a unique isobaric tag. This allows for the pooling of samples and accurate relative quantification of peptides (and thus proteins) across all conditions in a single mass spectrometry run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the attached tags, allowing for both identification and quantification.

  • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein in the PROTAC-treated samples compared to the control samples. Proteins that show a statistically significant and dose-dependent decrease in abundance are considered potential off-targets.

Validation of Potential Off-Targets

Objective: To confirm the degradation of potential off-target proteins identified in the global proteomics screen.

Methodology:

  • Western Blotting: This is a widely used and straightforward technique to detect and quantify the levels of a specific protein. Use validated antibodies against the potential off-target proteins to probe cell lysates that have been treated with the PROTAC. A decrease in the band intensity corresponding to the protein of interest confirms its degradation.

  • Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based technique offers higher sensitivity and specificity for quantifying a predefined list of proteins. It can be used to confirm and accurately quantify the degradation of potential off-targets.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Warhead Warhead Linker This compound Target Protein Target Protein Warhead->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Ternary Complex Ternary Complex Target Protein->Ternary Complex Proteasome Proteasome Target Protein->Proteasome Recognized by E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ub Ternary Complex->Ubiquitination Induces Ubiquitination->Target Protein Tags Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Cell Treatment Treat cells with PROTAC and controls Lysis & Digestion Lyse cells and digest proteins to peptides Cell Treatment->Lysis & Digestion Isobaric Labeling Label peptides with TMT or iTRAQ tags Lysis & Digestion->Isobaric Labeling LC_MSMS Analyze by LC-MS/MS Isobaric Labeling->LC_MSMS Data Analysis Identify and quantify proteins LC_MSMS->Data Analysis Off-Target Hits Potential Off-Targets Data Analysis->Off-Target Hits Validation Validate hits by Western Blot or SRM Off-Target Hits->Validation Confirmed Off-Targets Confirmed Off-Targets Validation->Confirmed Off-Targets

Caption: Workflow for off-target identification using proteomics.

Linker_Comparison cluster_flex Flexible Linkers cluster_rigid Rigid Linkers PEG PEG-based (e.g., this compound) Potential for Off-Targets Potential for Off-Targets PEG->Potential for Off-Targets Higher flexibility may increase off-targets Alkyl Alkyl-based Alkyl->Potential for Off-Targets Hydrophobicity can lead to non-specific binding Constrained Constrained/Cyclic High Selectivity High Selectivity Constrained->High Selectivity Pre-organizes for on-target ternary complex

Caption: Logical relationship between linker type and selectivity.

Conclusion

The linker is a critical determinant of a PROTAC's selectivity and off-target profile. While PEG-based linkers like this compound offer advantages in terms of solubility and permeability, their inherent flexibility necessitates careful evaluation for potential off-target effects. The choice between a flexible PEG linker, a more hydrophobic alkyl linker, or a rigid, constrained linker should be guided by empirical data for each specific target. A comprehensive off-target assessment, spearheaded by quantitative proteomics, is an indispensable step in the development of safe and effective PROTAC therapeutics. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of different linker types will be paramount in designing the next generation of highly selective protein degraders.

References

The Crucial Role of the Linker in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the length of the linker in Proteolysis-Targeting Chimeras (PROTACs) dictates their ability to degrade target proteins, supported by quantitative data and detailed experimental methodologies.

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting element. The length and composition of this linker are not merely a matter of connecting two ends; they are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs with varying linker lengths, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this crucial design element.

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase. The geometry of this complex is critical for the subsequent ubiquitination of the target protein, which marks it for degradation by the 26S proteasome. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in an inefficient or unproductive complex, leading to poor degradation. Therefore, optimizing the linker length is a crucial step in the development of potent and selective PROTACs.

Quantitative Analysis of PROTAC Performance with Different Linker Lengths

The impact of linker length on PROTAC performance is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting Estrogen Receptor α (ERα), Tank-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9), illustrating the profound effect of linker length on their degradation efficiency.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into ERα-targeting PROTACs revealed a clear dependency on linker length for optimal degradation. The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1 9>1000<20
PROTAC 2 12~500~60
PROTAC 3 16~100>90
PROTAC 4 19~250~80
PROTAC 5 21~500~70

Data compiled from studies on ERα-targeting PROTACs.[1][2]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTACs developed to target TBK1 also demonstrated a strong correlation between linker length and degradation potency. In this series, polyethylene glycol (PEG) linkers of varying lengths were employed.

PROTACLinker CompositionDC50 (nM)Dmax (%)
TBK1-PROTAC 1 7 atoms (alkyl/ether)No degradation0
TBK1-PROTAC 2 12 atoms (alkyl/ether)<1000>70
TBK1-PROTAC 3 21 atoms (alkyl/ether)396
TBK1-PROTAC 4 29 atoms (alkyl/ether)29276

Data from studies on TBK1-targeting PROTACs.[3]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Studies on CDK9-targeting PROTACs have also underscored the importance of linker optimization for achieving maximal degradation.

PROTACLinker CompositionDC50 (µM)
CDK9-PROTAC 1 PEG3>10
CDK9-PROTAC 2 PEG4~1
CDK9-PROTAC 3 PEG5~0.1
CDK9-PROTAC 4 PEG6~0.5

Data from studies on CDK9-targeting PROTACs.[4]

Experimental Protocols

To accurately assess and compare the efficacy of PROTACs with different linker lengths, a suite of well-defined experimental protocols is essential. These assays provide quantitative data on ternary complex formation, ubiquitination, and ultimately, protein degradation.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It can be used to determine the kinetics (on- and off-rates) and affinity of both binary (PROTAC to target protein or E3 ligase) and ternary complex formation.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.

  • General Protocol:

    • Immobilize the E3 ligase (e.g., VCB complex) onto the sensor chip.

    • Inject the PROTAC at various concentrations to measure binary binding affinity to the E3 ligase.

    • To measure ternary complex formation, inject a pre-mixed solution of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

    • The binding responses are recorded in real-time, and the data is fitted to appropriate models to determine kinetic and affinity constants (KD).

    • Cooperativity (α) can be calculated by comparing the affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[5][6]

Fluorescence Polarization (FP)

FP is a solution-based technique that can be used to measure the binding of a fluorescently labeled molecule to a larger protein.

  • Principle: When a small fluorescently labeled molecule tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, its tumbling slows down, resulting in an increase in the polarization of the emitted light.

  • General Protocol:

    • A fluorescently labeled ligand (tracer) that binds to the target protein is used.

    • In a multi-well plate, the target protein and tracer are incubated to form a complex.

    • The PROTAC is then added at increasing concentrations, competing with the tracer for binding to the target protein.

    • A decrease in fluorescence polarization indicates displacement of the tracer by the PROTAC, allowing for the determination of binding affinity (IC50 or Kd).

    • To assess ternary complex formation, the assay can be adapted by pre-incubating the PROTAC with the E3 ligase before adding it to the target protein and tracer.[7][8]

Ubiquitination Assays

Confirmation that a PROTAC can induce the ubiquitination of its target protein is a critical step in verifying its mechanism of action.

In Vitro Ubiquitination Assay

This cell-free assay directly measures the ubiquitination of the target protein in the presence of the PROTAC and the necessary components of the ubiquitination machinery.

  • Principle: Recombinant proteins are used to reconstitute the ubiquitination cascade in a test tube. The ubiquitinated target protein is then detected by Western blotting.

  • General Protocol:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or CRBN complex), ubiquitin, and ATP in a reaction buffer.

    • Add the recombinant target protein and the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target protein to visualize the higher molecular weight ubiquitinated species.[3][9][10]

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Western Blotting

Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against the target protein and a labeled secondary antibody.

  • General Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with the PROTAC at a range of concentrations for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the target protein and a primary antibody against a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Process: From Signaling to Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC function.

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP E2->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_outcome Outcome Design Design PROTACs with Varying Linker Lengths Synthesis Chemical Synthesis Design->Synthesis SPR Ternary Complex Formation (SPR, FP, etc.) Synthesis->SPR Ub_Assay In Vitro Ubiquitination Assay Synthesis->Ub_Assay Cell_Treatment Cell Treatment with PROTACs Synthesis->Cell_Treatment Optimal_PROTAC Identification of Optimal Linker Length SPR->Optimal_PROTAC Ub_Assay->Optimal_PROTAC Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Data_Analysis->Optimal_PROTAC

Caption: Experimental workflow for comparing PROTACs.

Linker_Length_Logic cluster_too_short Too Short cluster_optimal Optimal cluster_too_long Too Long Start PROTAC Linker Length Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Stable_Complex Stable & Productive Ternary Complex Start->Stable_Complex Unproductive_Complex Unproductive/Unstable Ternary Complex Start->Unproductive_Complex No_Ternary_Complex No/Inefficient Ternary Complex Formation Steric_Hindrance->No_Ternary_Complex No_Degradation No Protein Degradation No_Ternary_Complex->No_Degradation Efficient_Ub Efficient Ubiquitination Stable_Complex->Efficient_Ub Potent_Degradation Potent Protein Degradation Efficient_Ub->Potent_Degradation Inefficient_Ub Inefficient Ubiquitination Unproductive_Complex->Inefficient_Ub Reduced_Degradation Reduced/No Degradation Inefficient_Ub->Reduced_Degradation

Caption: Impact of linker length on PROTAC function.

References

In Vivo Stability of MS-PEG4-t-butyl Ester Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its payload at the target site. This guide provides an objective comparison of the in vivo stability of the MS-PEG4-t-butyl ester linker with other commonly used cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.

Overview of this compound Linker

The this compound linker is a heterobifunctional linker featuring three key components:

  • Mesyl (MS) group: A good leaving group that facilitates covalent conjugation to a biomolecule.

  • Polyethylene Glycol (PEG4) spacer: A short, hydrophilic PEG chain that can enhance the solubility and improve the pharmacokinetic properties of the conjugate.[1][2]

  • t-butyl ester: An ester linkage that is susceptible to cleavage, allowing for payload release.

The primary mechanism of cleavage for the t-butyl ester is hydrolysis, which can be chemically or enzymatically mediated. In the physiological environment, esterases present in plasma can catalyze this hydrolysis.[3][4]

Comparative In Vivo Stability of Linkers

The in vivo stability of a linker is typically assessed by measuring the half-life of the intact conjugate or the rate of appearance of the free payload in circulation. The following table summarizes available quantitative data for different linker types to provide a comparative perspective.

Linker TypeCleavage MechanismAnimal ModelHalf-life of Intact ADC/LinkerReference
t-butyl ester Esterase-mediated hydrolysisMouse~0.8 hours (for a t-butyl ester prodrug, IV)[5]
Simple Esters Esterase-mediated hydrolysisMouse< 2 minutes[4]
Valine-Citrulline (VC) Protease (Cathepsin B)Mouse~144 hours[6]
Valine-Citrulline (VC) Protease (Cathepsin B)Cynomolgus Monkey~230 hours[6]
Hydrazone (phenylketone-derived) pH-sensitive (acidic)Mouse/Human Plasma~2 days[7]
Non-cleavable (Thioether - SMCC) Proteolytic degradation of the antibody-Generally more stable than cleavable linkers in plasma[8]

Analysis:

The available data suggests that t-butyl ester linkers are likely to have limited stability in vivo, particularly in mouse models where esterase activity is high.[4][9] The rapid hydrolysis observed for t-butyl ester prodrugs and other simple esters indicates that a significant portion of the payload could be prematurely released into circulation.[4][5] This contrasts sharply with the high stability of protease-cleavable linkers like Valine-Citrulline and the generally stable nature of non-cleavable linkers.[6][8] Hydrazone linkers offer intermediate stability, with their cleavage being dependent on the lower pH of the tumor microenvironment or endosomal compartments.[7]

The PEG4 spacer in the this compound linker is expected to improve the overall solubility and pharmacokinetic profile of the conjugate.[1][2] However, the stability of the entire construct in vivo will be predominantly dictated by the lability of the t-butyl ester bond.

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of in vivo linker stability is crucial for the development of targeted therapies. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody still conjugated to its payload over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve generated with known concentrations of the intact ADC is used for quantification.[10]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule-free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[10][11]

Visualizing Experimental Workflows and Linker Cleavage

To further clarify the processes involved in evaluating linker stability and the mechanisms of payload release, the following diagrams are provided.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_interpretation Data Interpretation animal_dosing Animal Dosing with ADC sample_collection Blood Sample Collection (Time Points) animal_dosing->sample_collection plasma_separation Plasma Separation sample_collection->plasma_separation elisa ELISA for Intact ADC plasma_separation->elisa lcms LC-MS/MS for Free Payload plasma_separation->lcms stability_assessment Linker Stability Assessment (t½) elisa->stability_assessment lcms->stability_assessment

Caption: Experimental workflow for in vivo linker stability assessment.

linker_cleavage_mechanisms cluster_ester Ester Linker (e.g., t-butyl ester) cluster_vc Dipeptide Linker (e.g., Val-Cit) cluster_hydrazone Hydrazone Linker cluster_non_cleavable Non-cleavable Linker ester_adc Antibody-PEG-Ester-Payload ester_cleavage Esterase (in Plasma) ester_adc->ester_cleavage ester_products Antibody-PEG-COOH + Free Payload ester_cleavage->ester_products vc_adc Antibody-VC-Payload vc_cleavage Cathepsin B (in Lysosome) vc_adc->vc_cleavage vc_products Antibody + Free Payload vc_cleavage->vc_products hydrazone_adc Antibody-Hydrazone-Payload hydrazone_cleavage Low pH (Endosome/Lysosome) hydrazone_adc->hydrazone_cleavage hydrazone_products Antibody + Free Payload hydrazone_cleavage->hydrazone_products noncleav_adc Antibody-Linker-Payload noncleav_cleavage Proteolytic Degradation (in Lysosome) noncleav_adc->noncleav_cleavage noncleav_products Amino Acid-Linker-Payload noncleav_cleavage->noncleav_products

Caption: Cleavage mechanisms of different linker types.

Conclusion

The in vivo stability of a linker is a multifaceted property influenced by its chemical nature and the biological environment. The this compound linker, while offering advantages in terms of solubility and conjugation, is predicted to have limited in vivo stability due to the susceptibility of the t-butyl ester bond to plasma esterases. This characteristic may be desirable for applications requiring rapid payload release but could be a significant drawback in scenarios where prolonged circulation and target-specific delivery are paramount. In contrast, linkers such as Valine-Citrulline and non-cleavable linkers demonstrate substantially greater stability in circulation, making them more suitable for many targeted therapy applications. The choice of linker should, therefore, be carefully considered and empirically validated using robust bioanalytical methods to ensure the optimal performance of the therapeutic conjugate.

References

case studies of successful PROTACs using MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a successful PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.

This guide provides a comparative analysis of PROTACs developed using a flexible tetra-ethylene glycol (PEG4)-based linker, with a focus on derivatives like MS-PEG4-t-butyl ester. We will examine case studies, present comparative performance data, and provide detailed experimental protocols for the evaluation of these molecules. For comparison, we will contrast the performance of a PEG4-linked PROTAC with a clinically advanced PROTAC that employs a rigid linker design.

Case Study: BI-3663, a PEG4-Linked PTK2/FAK Degrader

While specific examples of successful PROTACs using the precise this compound linker are not prominently detailed in publicly available literature, a well-characterized PROTAC, BI-3663 , utilizes a functionally analogous Tos-PEG4-t-butyl ester linker. Both mesyl (Ms) and tosyl (Ts) are excellent leaving groups, and these linkers are used to synthetically connect the two ends of the PROTAC. BI-3663 targets the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer, and recruits the Cereblon (CRBN) E3 ligase to induce its degradation.

Alternative Strategy: ARV-110 (Bavdegalutamide) with a Rigid Linker

For a comparative perspective, we will look at ARV-110 (Bavdegalutamide) , a clinically advanced PROTAC targeting the Androgen Receptor (AR) for the treatment of prostate cancer. In contrast to the flexible PEG linker of BI-3663, ARV-110 incorporates a more rigid piperidine-piperazine linker structure. This structural difference significantly impacts the molecule's properties.

Performance Data: Flexible PEG4 vs. Rigid Linker

The choice of linker profoundly affects the degradation efficiency and drug-like properties of a PROTAC. Below is a comparison of the performance metrics for BI-3663 and ARV-110.

ParameterBI-3663 (PEG4-based Linker)ARV-110 (Rigid Linker)Linker Type Rationale
Target Protein PTK2/FAKAndrogen Receptor (AR)Different therapeutic indications.
E3 Ligase Cereblon (CRBN)Cereblon (CRBN)Both utilize the same E3 ligase, allowing for a more direct linker comparison.
DC50 ~30 nM[1][2]~1 nM[3]Lower DC50 indicates higher potency in degrading the target protein.
Dmax >80-95%[2]Not explicitly stated, but effective AR degradation is reported.Represents the maximum percentage of protein degradation achievable.
Linker Properties Flexible, hydrophilic.[4]Rigid, may improve metabolic stability.[4][5]PEG linkers can enhance solubility.[4] Rigid linkers can improve pharmacokinetics.[6]
Pharmacokinetics Less stable in cell assay buffer.[7]Orally bioavailable with improved metabolic stability.[6]Rigid linkers can lead to better in vivo stability and oral absorption.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BI-3663) POI Target Protein (e.g., PTK2/FAK) PROTAC->POI Recycling Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of Action for a PROTAC degrader.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (with this compound) degradation_assay Degradation Assay (Western Blot / In-Cell Western) Determine DC50 & Dmax start->degradation_assay ubiquitination_assay Ubiquitination Assay (IP-Western Blot) degradation_assay->ubiquitination_assay Confirm Mechanism ternary_complex_assay Ternary Complex Assay (ITC / SPR) ubiquitination_assay->ternary_complex_assay Confirm Binding cellular_activity Cellular Activity Assays (e.g., Anti-proliferation) ternary_complex_assay->cellular_activity pk_studies Pharmacokinetic Studies (In Vivo) cellular_activity->pk_studies conclusion Optimized PROTAC Candidate pk_studies->conclusion

Caption: A typical experimental workflow for evaluating a novel PROTAC.

Linker_Comparison cluster_logic Linker Type and its Impact on PROTAC Properties linker_type Linker Type peg_linker Flexible PEG Linker (e.g., this compound) linker_type->peg_linker rigid_linker Rigid Linker (e.g., piperidine-piperazine) linker_type->rigid_linker solubility Increased Solubility peg_linker->solubility permeability Modulated Permeability peg_linker->permeability metabolic_stability Improved Metabolic Stability rigid_linker->metabolic_stability oral_bioavailability Enhanced Oral Bioavailability rigid_linker->oral_bioavailability

Caption: Logical relationship between linker type and PROTAC properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.

Protein Degradation Assay via Western Blot

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 for BI-3663) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC (e.g., BI-3663) in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16 or 24 hours).[2][8]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[8]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[8]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[8]

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-FAK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC (at a concentration known to cause significant degradation) and a proteasome inhibitor (e.g., MG132) for a few hours.[9] The proteasome inhibitor will lead to the accumulation of poly-ubiquitinated proteins.

    • Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions, then boil the lysates.[9]

    • Dilute the lysates with SDS-free buffer to reduce the SDS concentration to 0.1% for immunoprecipitation.[9]

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G agarose beads.[9]

    • Incubate the lysates with an antibody against the target protein (e.g., anti-FAK) overnight at 4°C to form antibody-antigen complexes.[10]

    • Add Protein A/G agarose beads to pull down the antibody-antigen complexes.

    • Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.[10]

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform SDS-PAGE and transfer as described in the previous protocol.

    • Probe the membrane with an antibody against ubiquitin. A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[10]

Ternary Complex Formation Assay via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), stoichiometry (n), and thermodynamic parameters of ternary complex formation.

  • Sample Preparation:

    • Purify the recombinant target protein and the E3 ligase complex.

    • Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.[11]

    • Accurately determine the concentrations of all components.

  • ITC Experiment:

    • To measure the binary affinity (KD) of the PROTAC for the E3 ligase, titrate the PROTAC solution (in the syringe) into the E3 ligase solution (in the sample cell).

    • To measure the ternary binding affinity, pre-saturate the E3 ligase in the sample cell with the target protein. Then, titrate the PROTAC into this pre-formed binary complex.

    • Perform control titrations (e.g., PROTAC into buffer) to determine the heat of dilution.[11]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, enthalpy (ΔH), and stoichiometry (n).

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.

References

Safety Operating Guide

Proper Disposal of MS-PEG4-t-butyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of MS-PEG4-t-butyl ester, a sulfonate-containing polyethylene glycol (PEG) derivative. Due to the presence of a mesylate group, this compound should be treated as potentially hazardous waste. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Classification

  • Mesylate Group: Alkyl mesylates are known to be reactive alkylating agents. Some have been shown to be genotoxic and potentially carcinogenic.[1][2] Therefore, this compound must be handled as a potentially toxic and hazardous substance.

  • Polyethylene Glycol (PEG) Chain: The PEG component of the molecule is generally considered to be of low toxicity and is biodegradable.[3]

  • t-Butyl Ester Group: This is a common protecting group in organic synthesis. Hydrolysis, which can occur under acidic or basic conditions, would yield t-butanol and the corresponding carboxylic acid.

Based on the properties of the mesylate group, This compound should be classified and handled as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.

  • Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizing agents, to avoid potentially vigorous or exothermic reactions.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight.

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for the disposal of this compound.

Disposal workflow for this compound.
Detailed Methodologies

Waste Collection:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect the solution in the same designated hazardous waste container. Do not attempt to evaporate the solvent.

Spill Management:

  • Evacuate and Ventilate: In case of a spill, restrict access to the area and ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.

  • Collect: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

Disposal of Empty Containers:

  • Triple Rinse: Rinse the empty container with a suitable solvent at least three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste in the designated container.

  • Deface Label: After triple rinsing, deface or remove the original product label.

  • Dispose of Container: The clean, defaced container can typically be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) department.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Never pour this chemical down the drain or dispose of it in the regular trash. Provide the EHS office with an accurate description of the waste, including the chemical name and any other components in the waste mixture.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personnel safety when handling MS-PEG4-t-butyl ester. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles if there is a significant risk of splashes.Protects eyes from splashes and potential vapors.
Skin Protection Chemical-resistant lab coat or apron. Nitrile, neoprene, or butyl rubber gloves.[1] Closed-toe shoes and long pants.Prevents skin contact with the chemical. Double gloving may be necessary for added protection.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Minimizes inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

2.1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3] A chemical spill kit appropriate for amines and esters should be available in the immediate vicinity.[1]

  • Pre-Experiment Check: Assemble all necessary equipment and reagents before starting the experiment.

2.2. Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of dust or aerosols.

  • Reactions and Manipulations: Keep all containers tightly closed when not in use.[1][2] If heating is required, do so in a controlled manner within the fume hood.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] Some sources suggest refrigeration at -20°C.[5]

2.3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface. Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

    • For a large spill, contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[1]

  • Waste Segregation: Keep halogenated and non-halogenated solvent wastes separate to facilitate disposal.[8]

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Experiment Phase cluster_disposal Disposal prep_1 Review Safety Data Sheets (SDS) for all reagents prep_2 Assemble all necessary equipment and reagents prep_1->prep_2 prep_3 Ensure emergency equipment is accessible (eyewash, shower, spill kit) prep_2->prep_3 prep_4 Don Personal Protective Equipment (PPE) prep_3->prep_4 handling_1 Carefully dispense this compound prep_4->handling_1 handling_2 Perform experimental manipulations handling_1->handling_2 handling_3 Keep containers closed when not in use handling_2->handling_3 post_1 Decontaminate work surfaces and equipment handling_3->post_1 post_2 Segregate and label all hazardous waste post_1->post_2 post_3 Properly doff PPE post_2->post_3 post_4 Wash hands thoroughly post_3->post_4 disp Dispose of hazardous waste through institutional program post_4->disp

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.